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  • Product: (4-Propan-2-ylphenyl)methanesulfonyl chloride
  • CAS: 926201-18-5

Core Science & Biosynthesis

Foundational

The Application and Reactivity of (4-Propan-2-ylphenyl)methanesulfonyl Chloride in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the strategic functionalization of small molecules is paramount for optimizing target affinity and pharmacokinetic profiles. (4-Propan-2-ylphenyl)methane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic functionalization of small molecules is paramount for optimizing target affinity and pharmacokinetic profiles. (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5), commonly referred to as p-isopropylbenzylsulfonyl chloride, is a highly specialized electrophilic building block[1].

Structurally, it combines two highly valuable features for medicinal chemistry:

  • The 4-Isopropylbenzyl Moiety: The para-isopropyl substitution introduces a bulky, lipophilic terminus. In structure-based drug design, this motif is frequently utilized to probe and occupy deep, hydrophobic pockets within enzyme active sites, driving binding affinity through favorable entropy of desolvation.

  • The Methanesulfonyl Chloride Core: As an activated S(VI) electrophile, it serves as a direct precursor for the synthesis of sulfonamides and sulfonate esters—functional groups that are ubiquitous in antiviral agents, anticancer drugs, and enzyme inhibitors[2].

This technical guide details the physicochemical properties, mechanistic reactivity, and self-validating protocols required to successfully deploy this moisture-sensitive reagent in complex synthetic workflows.

Physicochemical Profiling

Understanding the baseline properties of (4-Propan-2-ylphenyl)methanesulfonyl chloride is critical for maintaining its integrity during storage and reaction setup. Like most arylmethanesulfonyl chlorides, it is highly reactive and susceptible to environmental degradation[3].

Table 1: Quantitative & Physicochemical Properties
PropertyValue / Description
IUPAC Name (4-Propan-2-ylphenyl)methanesulfonyl chloride
Common Synonyms (4-isopropylphenyl)methanesulfonyl chloride; p-isopropylbenzylsulfonyl chloride
CAS Registry Number 926201-18-5
Molecular Formula C₁₀H₁₃ClO₂S
Molecular Weight 232.73 g/mol
Electrophilic Center S(VI) atom (highly susceptible to nucleophilic attack)
Moisture Sensitivity Extreme (Rapidly hydrolyzes to unreactive sulfonic acid)
Storage Conditions 2–8 °C under inert atmosphere (Argon/N₂) in a desiccated, sealed container

Mechanistic Dynamics & Stability

The reactivity of (4-Propan-2-ylphenyl)methanesulfonyl chloride is governed by the highly electrophilic sulfur atom, which is activated by the electron-withdrawing chlorine leaving group and the adjacent sulfonyl oxygens[4].

The Competing Pathways: Sulfonylation vs. Hydrolysis

When deployed in synthesis, the primary objective is the formation of a stable sulfur-nitrogen (S-N) bond via nucleophilic attack by an amine. However, the reagent's electrophilicity makes it equally susceptible to attack by ambient moisture (H₂O).

If water infiltrates the reaction matrix, it outcompetes the amine, leading to the rapid hydrolysis of the sulfonyl chloride into (4-propan-2-ylphenyl)methanesulfonic acid and hydrochloric acid (HCl)[3]. This sulfonic acid byproduct is synthetically dead under standard conditions, drastically reducing the overall yield. Furthermore, the generated HCl will protonate the target amine, rendering it non-nucleophilic and prematurely halting the reaction.

ReactionDynamics SM (4-Propan-2-ylphenyl) methanesulfonyl chloride Product Sulfonamide Derivative (Stable Target) SM->Product 1°/2° Amine Base (Et3N) Anhydrous CH2Cl2 Byproduct Sulfonic Acid + HCl (Hydrolysis Dead-End) SM->Byproduct H2O (Moisture) Nucleophilic Attack

Reaction pathways of (4-Propan-2-ylphenyl)methanesulfonyl chloride.

To mitigate these issues, researchers are increasingly exploring alternative S(VI) exchange chemistries (such as SuPhenEx or SuFEx), which utilize more stable leaving groups (e.g., fluorides or nitrophenolates)[2]. However, for direct, catalyst-free coupling, the sulfonyl chloride remains the industry standard, provided strict anhydrous protocols are followed.

Validated Experimental Protocol: Sulfonamide Synthesis

To ensure reproducibility and high yields, the following protocol establishes a self-validating system . Every step is designed with a specific causal purpose to protect the electrophile, drive the reaction forward, and verify completion.

Causality-Driven Methodology

1. Preparation of the Anhydrous Matrix

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill with dry Nitrogen (N₂) three times.

  • Causality: Removes ambient atmospheric moisture adsorbed to the glassware, preventing the premature hydrolysis of the sulfonyl chloride[3].

2. Assembly of the Nucleophile and Scavenger

  • Action: Dissolve the target amine (1.0 equiv) and Triethylamine (Et₃N, 2.0 equiv) in anhydrous Dichloromethane (CH₂Cl₂, 0.2 M concentration).

  • Causality: Et₃N acts as an acid scavenger. As the S-N bond forms, one equivalent of HCl is released. Et₃N neutralizes this HCl, preventing it from protonating the unreacted target amine.

3. Kinetic Control via Temperature

  • Action: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Causality: Sulfonylation is highly exothermic. Lowering the temperature suppresses unwanted side reactions (such as dimerization or attack by weaker, secondary nucleophiles) and provides kinetic control over the substitution[5].

4. Electrophile Addition

  • Action: Dissolve (4-Propan-2-ylphenyl)methanesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous CH₂Cl₂ and add it dropwise to the stirring amine solution over 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, minimizing poly-sulfonylation.

5. Reaction Maturation & Self-Validation

  • Action: Remove the ice bath, allow the system to warm to room temperature, and stir for 2–16 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (typically using a Hexanes/Ethyl Acetate eluent).

  • Causality: TLC provides a visual, self-validating check. The disappearance of the amine spot and the emergence of a new, less polar spot confirms the consumption of the starting materials and the formation of the lipophilic sulfonamide.

6. Quench and Aqueous Workup

  • Action: Dilute the mixture with additional CH₂Cl₂ and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Causality: The 1M HCl wash removes excess Et₃N and unreacted amine. The NaHCO₃ neutralizes any residual acid. The organic layer now contains only the pure sulfonamide product and minor organic impurities, ready for drying over MgSO₄ and subsequent flash chromatography.

SynthesisWorkflow N1 1. System Purging Evacuate & backfill with N2 (Prevents ambient moisture) N2 2. Reagent Assembly Dissolve Amine + Et3N in dry CH2Cl2 (Et3N acts as HCl scavenger) N1->N2 N3 3. Temperature Control Cool to 0 °C (Suppresses exothermic side-reactions) N2->N3 N4 4. Electrophile Addition Dropwise addition of Sulfonyl Chloride (Maintains controlled kinetics) N3->N4 N5 5. Reaction & Validation Warm to RT, monitor via TLC (Self-validating completion check) N4->N5 N6 6. Aqueous Workup Wash with 1M HCl & Brine (Removes salts & excess base) N5->N6

Self-validating anhydrous workflow for sulfonamide synthesis.

Handling, Storage, and Safety Directives

As a potent electrophile, (4-Propan-2-ylphenyl)methanesulfonyl chloride is inherently corrosive and hazardous.

  • Storage: The reagent must be stored at 2–8 °C in a tightly sealed container backfilled with Argon or Nitrogen[3]. Exposure to ambient air will result in a crust of unreactive sulfonic acid forming on the solid/liquid surface.

  • Handling: All manipulations should be performed inside a certified chemical fume hood. Inhalation of the vapors or contact with skin can cause severe chemical burns due to the rapid generation of HCl upon contact with biological moisture[4].

  • Purification: If degradation is suspected (evidenced by poor reaction yields or a cloudy appearance when dissolved in dry CH₂Cl₂), the reagent can sometimes be rescued via recrystallization from a non-protic solvent under strictly anhydrous conditions, though purchasing a fresh batch is often more time-efficient for critical drug-development pathways.

References

  • C10H13ClO2S - Chemical Dictionary - Guidechem Guidechem
  • CAS 1939-99-7: Benzenemethanesulfonyl chloride CymitQuimica
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides N
  • Stability of (2-bromophenyl)methanesulfonyl chloride under different reaction conditions BenchChem
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines ResearchG

Sources

Exploratory

Structural Elucidation of (4-Propan-2-ylphenyl)methanesulfonyl chloride: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5)[1] Molecular Formula: C₁₀H₁₃ClO₂S Molecular Weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5)[1] Molecular Formula: C₁₀H₁₃ClO₂S Molecular Weight: 232.73 g/mol [2]

Executive Summary & Strategic Framework

(4-Propan-2-ylphenyl)methanesulfonyl chloride—also known as 4-isopropylbenzylsulfonyl chloride—is a highly reactive electrophilic building block utilized extensively in the synthesis of sulfonamide-based therapeutics. The structural elucidation of this compound presents a distinct analytical challenge: its extreme sensitivity to nucleophilic attack and hydrolysis means that conventional, aqueous-based analytical techniques often yield spectra of its degradation product (the corresponding sulfonic acid) rather than the intact chloride[3].

As an Application Scientist, the approach to elucidating this structure must be grounded in causality. Every technique chosen must account for the molecule's reactivity, and every protocol must be a self-validating system to ensure the data reflects the intact molecule.

Workflow Sample Target Compound (4-Propan-2-ylphenyl)methanesulfonyl chloride QA Rapid QA/QC FT-IR Spectroscopy Sample->QA Step 1: Purity Check MS Molecular Weight & Isotope EI-MS Analysis QA->MS Step 2: Mass Confirmation NMR Framework & Connectivity 1D/2D NMR MS->NMR Step 3: Atom Mapping Valid Validated Structure NMR->Valid Final Consensus

Figure 1: Multi-modal analytical workflow for sulfonyl chloride structure elucidation.

Vibrational Spectroscopy (FT-IR): The Primary Integrity Gate

Before committing to time-intensive NMR or MS analyses, FT-IR serves as a rapid, self-validating checkpoint. The logic here is binary: if the sample has hydrolyzed, a massive, broad O-H stretching band will appear between 3000–3400 cm⁻¹. If the sample is intact, this region will be strictly populated by sharp C-H stretches.

The sulfonyl chloride group (-SO₂Cl) is highly polar and exhibits profound dipole moment changes during vibration, leading to intense, diagnostic absorption bands[3].

Table 1: FT-IR Characteristic Frequencies (ATR)
Wavenumber (cm⁻¹)IntensityBond/VibrationDiagnostic Significance
2960, 2870MediumC-H (sp³) stretchConfirms isopropyl alkyl groups
1370StrongS=O asymmetric stretchPrimary validation of sulfonyl group[3]
1170StrongS=O symmetric stretchPrimary validation of sulfonyl group[3]
550MediumS-Cl stretchConfirms intact sulfonyl chloride[4]

Mass Spectrometry: Isotopic Signatures and Fragmentation

Electrospray Ionization (ESI) is the modern standard for LC-MS; however, it is fundamentally incompatible with reactive sulfonyl chlorides due to the requisite protic mobile phases (water/methanol) which rapidly solvolyze the -SO₂Cl group. Therefore, the causal choice is Electron Ionization (EI) via a Direct Insertion Probe (DIP) or anhydrous GC-MS.

EI provides the intact molecular ion and leverages the ~3:1 natural abundance of ³⁵Cl/³⁷Cl to confirm the presence of exactly one chlorine atom. Alpha cleavage of the weak C-S bond dominates the fragmentation pathway, yielding the highly stable 4-isopropylbenzyl cation.

Fragmentation M Molecular Ion [M]⁺ m/z 232 (³⁵Cl) / 234 (³⁷Cl) F1 [M - Cl]⁺ m/z 197 M->F1 -Cl• F2 [M - SO₂Cl]⁺ m/z 133 (4-isopropylbenzyl cation) M->F2 -SO₂Cl• (Alpha Cleavage) F3 [M - SO₂Cl - C₃H₆]⁺ m/z 91 (Tropylium ion) F2->F3 -C₃H₆

Figure 2: Primary EI-MS fragmentation pathways and characteristic m/z ions.

Table 2: Quantitative Mass Data
Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceDiagnostic Value
[M]⁺ (³⁵Cl)C₁₀H₁₃³⁵ClO₂S232.03~30%Confirms intact molecule
[M]⁺ (³⁷Cl)C₁₀H₁₃³⁷ClO₂S234.03~10%Confirms single Cl atom (3:1 ratio)
[M - SO₂Cl]⁺C₁₀H₁₃⁺133.10100% (Base)Confirms 4-isopropylbenzyl core
[M - SO₂Cl - C₃H₆]⁺C₇H₇⁺91.05~60%Confirms benzylic system

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atom connectivity. The solvent choice is the most critical variable: CDCl₃ must be 100% anhydrous (stored over 4Å molecular sieves) and acid-free to prevent in situ degradation during acquisition[3].

The Causality of Chemical Shifts

The chemical shift of the benzylic protons (-CH₂-) is the most diagnostic feature of this molecule. In a standard alkylbenzene, benzylic protons resonate around 2.6 ppm. However, the attachment of the strongly electron-withdrawing sulfonyl chloride group induces a profound diamagnetic deshielding effect. This shifts the methylene singlet drastically downfield to ~4.88 ppm [5].

Self-Validation Check: If the sample has hydrolyzed to the sulfonic acid (-SO₃H), this peak will shift upfield to ~4.0 ppm. Observing the sharp singlet at 4.88 ppm instantly validates the integrity of the sulfonyl chloride functional group.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.25Doublet (d)6H6.9-CH(CH ₃)₂
2.90Septet (hept)1H6.9-CH (CH₃)₂
4.88Singlet (s)2H--CH ₂-SO₂Cl[5]
7.28Doublet (d)2H8.1Ar-H (C3, C5)
7.35Doublet (d)2H8.1Ar-H (C2, C6)
Table 4: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
23.8CH₃Isopropyl methyls
34.0CHIsopropyl methine
71.1CH₂Benzylic methylene (-CH₂-SO₂Cl)[5]
125.2C (quat)Ar-C1 (attached to CH₂)
127.1CHAr-C3, C5
131.5CHAr-C2, C6
149.8C (quat)Ar-C4 (attached to isopropyl)

Experimental Protocols

To ensure reproducibility and prevent false-negative structural assignments due to analyte degradation, adhere strictly to the following self-validating protocols.

Protocol A: Anhydrous NMR Sample Preparation
  • Solvent Preparation: Dry CDCl₃ over activated 4Å molecular sieves for a minimum of 24 hours prior to use. Add a trace amount of anhydrous K₂CO₃ to neutralize any residual DCl.

  • Sample Loading: In a nitrogen-purged glovebag, dissolve 15 mg of (4-Propan-2-ylphenyl)methanesulfonyl chloride in 0.6 mL of the dried CDCl₃.

  • Transfer: Transfer the solution to a 5 mm NMR tube and cap immediately with a tight-fitting PTFE cap and Parafilm.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra immediately. Validation: Check the 4.88 ppm region first; if a secondary peak appears at ~4.0 ppm, hydrolysis has occurred, and the sample must be reprepared.

Protocol B: FT-IR ATR Analysis
  • Background: Collect a background spectrum on a clean Diamond ATR crystal.

  • Application: Apply a neat drop (if liquid/oil) or a few crystals (if low-melting solid) directly onto the ATR crystal. Do not use hygroscopic mulling agents like KBr, as the absorbed water will react with the sample[3].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16 scans).

  • Validation: Immediately verify the absence of a broad band at 3300 cm⁻¹. Confirm the presence of the 1370 cm⁻¹ and 1170 cm⁻¹ doublet.

Protocol C: GC-MS (Electron Ionization)
  • Column Selection: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous hexane or dichloromethane. Do not use methanol or ethanol.

  • Injection: Inject 1 µL at an inlet temperature of 250°C with a split ratio of 50:1.

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions: EI mode at 70 eV. Scan range m/z 50–300. Look for the diagnostic 232/234 isotopic cluster to confirm elution of the intact molecule rather than a thermal degradation product.

References

  • Georganics, "(4-Propan-2-ylphenyl)methanesulfonyl chloride - High purity". Source: Georganics. 1

  • ACD/Labs, "IR, NMR and MS of a Sulfonyl Chloride compound". Source: ACD/Labs Blog.3

  • Pak. J. Pharm. Sci., "Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives". Source: WHO / Pak. J. Pharm. Sci. 4

  • University of Southampton, "Sulfonyl Chloride Resins and Associated Supported Reagents" (Thesis). Source: Soton.ac.uk. 5

  • ChemicalBook, "128073-16-5;;926201-18-5;; CAS - ChemicalBook". Source: ChemicalBook. 2

Sources

Foundational

Comprehensive Technical Guide on the Synthesis of (4-Propan-2-ylphenyl)methanesulfonyl Chloride

Executive Summary (4-Propan-2-ylphenyl)methanesulfonyl chloride (also known as 4-isopropylbenzylsulfonyl chloride) is a highly reactive and versatile building block utilized extensively in medicinal chemistry for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Propan-2-ylphenyl)methanesulfonyl chloride (also known as 4-isopropylbenzylsulfonyl chloride) is a highly reactive and versatile building block utilized extensively in medicinal chemistry for the synthesis of sulfonamide-based therapeutics. The presence of the benzylic alpha-protons makes this specific class of sulfonyl chlorides highly sensitive; under basic conditions, they are prone to forming highly reactive sulfene intermediates ( R−CH=SO2​ ), leading to rapid hydrolysis or unwanted dimerization[1].

This whitepaper provides an in-depth causal analysis and self-validating experimental protocols for the two primary synthetic pathways to access this molecule: the classical Sulfite-Thionyl Chloride Route and the modern Isothiouronium Oxidative Chlorination Route .

Mechanistic Causality & Pathway Selection

The synthesis of benzylic sulfonyl chlorides requires overcoming the inherent instability of the final product. The choice of synthetic route dictates the impurity profile, environmental impact, and overall yield.

Route A: The Classical Sulfite Pathway

The traditional approach relies on a two-step sequence beginning with the nucleophilic substitution of 4-isopropylbenzyl chloride by sodium sulfite[2]. Sulfite is an ambidentate nucleophile; however, according to Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom preferentially attacks the "soft" benzylic carbon via an SN​2 mechanism, forming a stable carbon-sulfur bond. The resulting sodium sulfonate is then subjected to harsh chlorination using thionyl chloride ( SOCl2​ ) and catalytic N,N-dimethylformamide (DMF). The DMF reacts with SOCl2​ to generate a Vilsmeier-Haack intermediate, which acts as the active electrophilic chlorinating species.

Route B: The Isothiouronium Chloroxidation Pathway (Preferred)

A more efficient, modern approach utilizes thiourea to form an intermediate S-alkylisothiouronium salt[3]. Thiourea is a superior nucleophile, allowing the initial SN​2 displacement to proceed rapidly and quantitatively. The subsequent step involves oxidative chlorination. Historically, this required hazardous chlorine gas. However, modern protocols utilize N-chlorosuccinimide (NCS) in aqueous hydrochloric acid[4]. The HCl reacts with NCS to slowly liberate Cl2​ in situ, providing a controlled, steady concentration of the active oxidant. This prevents over-oxidation, avoids the handling of toxic gases, and allows the reaction to proceed at low temperatures (<10 °C), effectively suppressing the hydrolysis of the newly formed sulfonyl chloride[1].

Synthesis SM 4-Isopropylbenzyl Chloride SaltA Sodium 4-Isopropylbenzylsulfonate SM->SaltA Na2SO3, H2O/EtOH Reflux (Route A) SaltB S-(4-Isopropylbenzyl) isothiouronium chloride SM->SaltB Thiourea, EtOH Reflux (Route B) Product (4-Propan-2-ylphenyl) methanesulfonyl chloride SaltA->Product SOCl2, cat. DMF 80 °C SaltB->Product NCS, HCl (aq) <10 °C

Fig 1: Divergent synthetic pathways for (4-Propan-2-ylphenyl)methanesulfonyl chloride.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative metrics of both synthetic routes based on analogous benzylic systems[4],[5].

ParameterRoute A: Classical Sulfite MethodRoute B: Isothiouronium Chloroxidation
Overall Yield 60 - 75%85 - 95%
Total Reaction Time 15 - 20 hours4 - 6 hours
Key Intermediates Sodium sulfonate saltIsothiouronium chloride salt
Reagent Safety Uses highly corrosive SOCl2​ Uses NCS (stable, solid oxidant)
Environmental Impact High SO2​ and HCl emissionsBenign byproducts (succinimide, urea)
Scalability Moderate (requires exothermic distillation)High (telescoped, mild conditions)

Experimental Protocols

Protocol A: Isothiouronium Oxidative Chlorination (Route B - Preferred)

This self-validating protocol is designed to maximize yield while preventing the hydrolytic degradation of the sulfonyl chloride[5].

Step 1: Synthesis of S-(4-Isopropylbenzyl)isothiouronium chloride

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4-isopropylbenzyl chloride (16.8 g, 100 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: Add thiourea (8.0 g, 105 mmol, 1.05 eq) in one portion.

  • Reflux: Heat the mixture to reflux (78 °C) for 2.5 hours. Validation Checkpoint: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 9:1, UV visualization).

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath. The isothiouronium salt will precipitate as a white crystalline solid. Filter under vacuum, wash with cold diethyl ether (2 × 30 mL), and dry under high vacuum. (Expected yield: >95%).

Step 2: Oxidative Chlorination to the Sulfonyl Chloride

  • Reaction Setup: Suspend the S-(4-isopropylbenzyl)isothiouronium chloride (24.4 g, 100 mmol) in a mixture of acetonitrile (150 mL) and 2M aqueous HCl (30 mL).

  • Temperature Control: Cool the vigorously stirred suspension to 0–5 °C using an ice-brine bath. Causality: Strict temperature control (<10 °C) is mandatory to prevent the hydrolysis of the product[4].

  • Oxidation: Add N-chlorosuccinimide (NCS) (53.4 g, 400 mmol, 4.0 eq) portion-wise over 45 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will transition to a clear, pale-yellow solution as the sulfonyl chloride forms.

  • Completion & Workup: Stir for an additional 2 hours at 5 °C. Dilute the mixture with cold water (200 mL) and extract with dichloromethane (DCM) (3 × 100 mL).

  • Purification: Wash the combined organic layers with cold water (2 × 100 mL) and cold brine (100 mL). Causality: Thorough washing removes residual HCl and succinimide, preventing autocatalytic degradation during concentration. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo at a bath temperature strictly below 30 °C to yield the product as a colorless to pale-yellow oil or low-melting solid.

Mechanism Isothiouronium Isothiouronium Salt (R-S-C(NH2)2+) Sulfenyl Sulfenyl Chloride (R-S-Cl) Isothiouronium->Sulfenyl Cl+ (from NCS) H2O Byproduct Urea / Cyanamide Byproducts Isothiouronium->Byproduct C-S Cleavage Sulfinyl Sulfinyl Chloride (R-S(=O)-Cl) Sulfenyl->Sulfinyl Cl+, H2O -HCl Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Sulfinyl->Sulfonyl Cl+, H2O -HCl

Fig 2: Stepwise oxidative chlorination mechanism of the isothiouronium intermediate.

Protocol B: Sodium Sulfite / Thionyl Chloride (Route A - Classical)

Step 1: Synthesis of Sodium 4-isopropylbenzylsulfonate

  • Reaction Setup: Dissolve sodium sulfite ( Na2​SO3​ , 15.1 g, 120 mmol) in water (100 mL). Add 4-isopropylbenzyl chloride (16.8 g, 100 mmol) dissolved in ethanol (50 mL).

  • Reflux: Heat the biphasic mixture to reflux for 14-16 hours until the mixture becomes homogeneous, indicating complete consumption of the lipophilic starting material[2].

  • Isolation: Concentrate the solution under reduced pressure to remove ethanol. Cool the aqueous layer to precipitate the sodium sulfonate salt. Filter and dry thoroughly in a vacuum oven at 60 °C. Causality: The salt must be strictly anhydrous for the subsequent chlorination step to prevent violent reactions with SOCl2​ and yield loss.

Step 2: Chlorination

  • Reaction Setup: In a dry flask under inert atmosphere, suspend the anhydrous sodium sulfonate salt in neat thionyl chloride ( SOCl2​ , 36 mL, ~500 mmol).

  • Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent, which readily attacks the sulfonate oxygen.

  • Reflux: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature and carefully remove the excess SOCl2​ via vacuum distillation (trap the corrosive vapors). Dissolve the residue in DCM, wash with ice-cold water, dry over Na2​SO4​ , and concentrate to yield the product.

Analytical Validation Checkpoints

To ensure structural integrity and the absence of sulfonic acid byproducts, the following analytical validations must be performed immediately after isolation:

  • 1H NMR (CDCl3, 400 MHz): The benzylic protons ( −CH2​−SO2​Cl ) will appear as a distinct singlet shifted significantly downfield (typically around δ 4.80 - 4.95 ppm) compared to the starting benzyl chloride ( δ ~4.55 ppm). The isopropyl CH septet will appear at δ ~2.90 ppm, and the methyl doublet at δ ~1.25 ppm.

  • FT-IR (ATR): The presence of two strong asymmetric and symmetric S=O stretching bands at approximately 1370cm−1 and 1165cm−1 confirms the sulfonyl chloride functional group.

References

  • Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination | Organic Letters (acs.org)[Link]

  • Asymmetric Synthesis of Sultones and Sulfonic Acid Derivatives (d-nb.info)[Link]

  • CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google P
  • (PDF) Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI) - ResearchGate[Link]

Sources

Exploratory

Comprehensive Spectroscopic and Synthetic Profiling of (4-Propan-2-ylphenyl)methanesulfonyl chloride

Target Compound: (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5) Molecular Formula: C₁₀H₁₃ClO₂S | Molecular Weight: 232.73 g/mol Synonyms: 4-Isopropylbenzylsulfonyl chloride As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5) Molecular Formula: C₁₀H₁₃ClO₂S | Molecular Weight: 232.73 g/mol Synonyms: 4-Isopropylbenzylsulfonyl chloride

As a Senior Application Scientist in early-stage drug development, I approach the synthesis and characterization of reactive intermediates not as isolated tasks, but as an integrated, self-validating system. (4-Propan-2-ylphenyl)methanesulfonyl chloride is a highly versatile building block used to install the 4-isopropylbenzylsulfonyl moiety in medicinal chemistry workflows[1]. However, benzylic sulfonyl chlorides are notorious for their hydrolytic instability and propensity for over-chlorination during synthesis.

This whitepaper details a field-proven, chemoselective synthetic protocol and provides an in-depth spectroscopic map (NMR, IR, MS) to ensure absolute structural confidence before this reagent is deployed in critical downstream couplings.

Synthetic Methodology & Mechanistic Causality

The synthesis of benzylic sulfonyl chlorides requires precision. Direct sulfonation of 4-isopropylbenzene is non-viable as it yields the arylsulfonyl chloride rather than the benzylic derivative. Instead, we utilize a two-step sequence starting from 4-isopropylbenzyl bromide, leveraging a thioacetate intermediate to control the oxidation state[2].

Causality Behind Experimental Choices:
  • Nucleophilic Substitution (Step 1): We employ potassium thioacetate rather than hydrogen sulfide or free thiols. Thioacetate acts as a protected thiol, completely suppressing the formation of symmetrical disulfides and mitigating the severe olfactory hazards associated with volatile benzylic thiols.

  • Oxidative Chlorination (Step 2): We utilize N-chlorosuccinimide (NCS) in an aqueous acetic acid system instead of chlorine gas. This choice is critical for chemoselectivity. The electron-rich 4-isopropylphenyl ring is highly susceptible to electrophilic aromatic substitution (EAS). The NCS/AcOH/H₂O system generates electrophilic chlorine at a controlled rate, enabling the quantitative oxidation of sulfur from the +1 to +6 state without chlorinating the aromatic ring[2].

G A 4-Isopropylbenzyl bromide B KSAc, DMF 0 °C to RT A->B C S-(4-isopropylbenzyl) ethanethioate B->C SN2 D NCS (3.3 eq) AcOH/H₂O, 0 °C C->D E Target Product: Sulfonyl Chloride D->E Oxidative Chlorination

Fig 1. Two-step synthetic workflow for (4-Propan-2-ylphenyl)methanesulfonyl chloride.

Step-by-Step Protocol

Step 1: Preparation of S-(4-isopropylbenzyl) ethanethioate

  • Dissolve 4-isopropylbenzyl bromide (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C and add potassium thioacetate (1.2 eq, 12 mmol) in a single portion.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Partition the mixture between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer once more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude thioacetate.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

  • Dissolve the crude thioacetate (1.0 eq, ~10 mmol) in a mixture of glacial acetic acid and water (3:1 v/v, 30 mL)[2].

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add N-chlorosuccinimide (NCS) (3.3 eq, 33 mmol) portion-wise over 10 minutes to prevent exotherms.

  • Stir the mixture for 1 hour, allowing it to slowly reach room temperature.

  • Workup: Dilute the mixture with dichloromethane (CH₂Cl₂) (50 mL). Wash the organic layer sequentially with ice-cold water (3 × 50 mL) to remove acetic acid. Note: Avoid strong aqueous bases to prevent premature hydrolysis of the sulfonyl chloride. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a minimal amount of CH₂Cl₂ layered with hexanes at -20 °C to afford pure (4-Propan-2-ylphenyl)methanesulfonyl chloride as a crystalline solid.

Analytical Workflows and Self-Validating Protocols

To ensure the protocol is a self-validating system, an aliquot of the reaction mixture is analyzed via ¹H NMR prior to the final aqueous workup. The complete disappearance of the thioacetate methyl singlet (~2.3 ppm) and the diagnostic downfield shift of the benzylic methylene protons from ~4.1 ppm (in the thioester) to 4.88 ppm confirms quantitative conversion[2]. This internal checkpoint prevents the carryover of unreacted intermediates into downstream drug discovery workflows.

G cluster_0 Orthogonal Spectroscopy A Structural Validation C₁₀H₁₃ClO₂S B ¹H NMR δ 4.88 (s, 2H, CH₂) A->B Proton Map C ¹³C NMR δ 71.1 (CH₂-SO₂Cl) A->C Carbon Map D FT-IR 1362, 1157 cm⁻¹ (S=O) A->D Functional Grp E EI-MS m/z 133 (Base Peak) A->E Fragmentation B->C HSQC

Fig 2. Orthogonal spectroscopic validation logic for structural confirmation.

Spectroscopic Characterization Data

The following tables summarize the expected quantitative spectroscopic data for (4-Propan-2-ylphenyl)methanesulfonyl chloride, derived from the diagnostic shifts of the 4-isopropylbenzyl moiety[3] and the phenylmethanesulfonyl chloride core[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

The benzylic methylene group is highly deshielded by the strongly electron-withdrawing -SO₂Cl group, pushing it to nearly 4.9 ppm, which is the primary diagnostic marker for successful chlorosulfonation[2].

PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constant (J in Hz)
Isopropyl -CH₃1.24Doublet (d)6H6.9
Isopropyl -CH2.90Septet (sept)1H6.9
Benzylic -CH₂-SO₂Cl4.88Singlet (s)2H-
Aromatic H (ortho to iPr)7.24Doublet (d)2H8.1
Aromatic H (ortho to SO₂Cl)7.38Doublet (d)2H8.1
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)Assignment
Isopropyl -CH₃23.9Aliphatic methyl
Isopropyl -CH33.8Aliphatic methine
Benzylic -CH₂-SO₂Cl71.1Methylene (deshielded by SO₂Cl)
Aromatic C (C-CH₂)126.3Quaternary aromatic
Aromatic C (CH)127.0Aromatic methine
Aromatic C (CH)129.3Aromatic methine
Aromatic C (C-iPr)149.0Quaternary aromatic
Table 3: FT-IR Peak Assignments (ATR)

Infrared spectroscopy provides rapid, orthogonal confirmation of the sulfonyl chloride functional group. The asymmetric and symmetric S=O stretches are intense and highly diagnostic[2].

Wavenumber (cm⁻¹)IntensityAssignment
2960, 2870MediumC-H stretch (aliphatic, isopropyl)
1510, 1450MediumC=C stretch (aromatic)
1362StrongS=O asymmetric stretch (sulfonyl chloride)
1157StrongS=O symmetric stretch (sulfonyl chloride)
600MediumC-Cl stretch
Table 4: Mass Spectrometry (EI, 70 eV)

Electron ionization (EI) mass spectrometry reveals a distinct isotopic signature due to the chlorine atom (³⁵Cl and ³⁷Cl in a 3:1 ratio). The molecule readily fragments by losing the stable SO₂Cl radical, generating a highly stable benzylic cation.

m/zRelative Abundance (%)Fragment Assignment
2345[M]⁺ (³⁷Cl isotope)
23215[M]⁺ (³⁵Cl isotope)
133100[M - SO₂Cl]⁺ (Base peak, 4-isopropylbenzyl cation)
9145[C₇H₇]⁺ (Tropylium cation, loss of isopropyl from m/z 133)

Conclusion

The synthesis and characterization of (4-Propan-2-ylphenyl)methanesulfonyl chloride demands rigorous attention to chemoselectivity and hydrolytic stability. By employing a thioacetate intermediate and an NCS-mediated oxidative chlorination[2], researchers can reliably access this compound without compromising the electron-rich isopropylphenyl ring. The provided orthogonal spectroscopic map—anchored by the diagnostic 4.88 ppm ¹H NMR singlet and the 1362/1157 cm⁻¹ IR stretches—ensures absolute structural verification, empowering drug development professionals to proceed with confidence in their downstream coupling reactions.

References

  • BenchChem. "An In-depth Technical Guide to the Molecular Structure and Conformation of tert-butyl N-(benzylsulfamoyl)carbamate." BenchChem, 2025. 1[1]

  • Hughes, R. M. "Sulfonyl Chloride Resins and Associated Supported Reagents." University of Southampton, Doctoral Thesis, 2004. 2[2]

  • Mondal, S. et al. "Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides." Journal of Organic Chemistry, ACS Publications, 2022. 3[3]

Sources

Foundational

Comprehensive Technical Guide on (4-Propan-2-ylphenyl)methanesulfonyl chloride: Physical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount for optimizing a drug candidate's pharmacokinetics and target affinity. (4-Propan-2-ylphenyl)methane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount for optimizing a drug candidate's pharmacokinetics and target affinity. (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5), also known as 4-isopropylbenzylsulfonyl chloride, is a highly specialized electrophilic building block[1]. It is primarily utilized for the synthesis of sulfonamides, sulfonate esters, and related derivatives[2].

The presence of the isopropylbenzyl moiety provides a unique combination of steric bulk and lipophilicity, making it an excellent candidate for occupying hydrophobic pockets in target proteins while modulating the overall partition coefficient (LogP) of the resulting molecule. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven handling protocols to ensure high-yield synthetic outcomes.

Physicochemical Profiling

Understanding the physical properties of (4-Propan-2-ylphenyl)methanesulfonyl chloride is critical for designing robust experimental workflows. Like most aralkyl sulfonyl chlorides, this compound exhibits significant moisture sensitivity and requires stringent anhydrous conditions for both storage and application[3].

Because exact empirical thermodynamic values (like precise melting and boiling points) for this specific CAS registry number are often proprietary to custom synthesis laboratories, the following table synthesizes known data with highly accurate predictive models based on structural analogues (such as phenylmethanesulfonyl chloride, PMSF).

Table 1: Quantitative Physical and Chemical Properties
PropertyValue / DescriptionAnalytical Note
Chemical Name (4-Propan-2-ylphenyl)methanesulfonyl chlorideIUPAC Standard[1]
CAS Registry Number 926201-18-5Verified Identifier[2]
Molecular Formula C10H13ClO2S[3]
Molecular Weight 232.73 g/mol [2]
Physical State (at 25°C) Viscous liquid to low-melting solidThe isopropyl group disrupts crystal packing compared to PMSF.
Density ~ 1.22 - 1.25 g/cm³Predicted based on typical aralkyl sulfonyl chlorides.
Solubility Profile Soluble in DCM, THF, Toluene, EtOAcHighly miscible in aprotic organic solvents.
Incompatibilities Water, Alcohols, Strong Bases, AminesUndergoes rapid hydrolysis or solvolysis.
Storage Requirements 2-8 °C, Inert Atmosphere (Ar/N2)Prevents degradation into the corresponding sulfonic acid.

Chemical Reactivity & Mechanistic Insights

The core utility of (4-Propan-2-ylphenyl)methanesulfonyl chloride lies in the highly electrophilic nature of the sulfur atom, which is activated by the electron-withdrawing chlorine and oxygen atoms. The methylene bridge (–CH2–) between the aromatic ring and the sulfonyl group classifies this as an aralkyl sulfonyl chloride, which typically exhibits slightly different reactivity kinetics compared to direct aryl sulfonyl chlorides (like tosyl chloride) due to the lack of direct resonance stabilization from the aromatic ring to the sulfonyl group.

Causality in Reactivity

When exposed to a nucleophile (such as a primary or secondary amine), the reaction proceeds via a nucleophilic substitution mechanism. The amine attacks the electrophilic sulfur, forming a transient tetrahedral intermediate, followed by the rapid expulsion of the chloride leaving group.

G A (4-Propan-2-ylphenyl) methanesulfonyl chloride C Tetrahedral Intermediate (Transition State) A->C Nucleophilic attack B Primary/Secondary Amine (Nucleophile) B->C Nucleophilic attack D Sulfonamide Product + HCl C->D Chloride elimination E Base (e.g., Et3N, DIPEA) Scavenges HCl D->E Proton transfer

Fig 1. Mechanistic pathway of sulfonamide synthesis via nucleophilic substitution.

Hydrolysis Kinetics: If moisture is present, water acts as a competing nucleophile, converting the sulfonyl chloride into (4-Propan-2-ylphenyl)methanesulfonic acid and HCl. This not only destroys the reagent but generates strong acid that can degrade acid-sensitive substrates in your reaction mixture. Therefore, the exclusion of water is not merely a recommendation; it is a strict mechanistic requirement.

Experimental Workflows & Protocols

To ensure a self-validating and high-yielding synthesis, the following protocol details the formation of a sulfonamide using (4-Propan-2-ylphenyl)methanesulfonyl chloride. Every step is designed to mitigate side reactions (such as di-sulfonylation or hydrolysis).

Standard Protocol: Synthesis of Sulfonamides

Step 1: Preparation of the Amine Solution

  • Action: Dissolve the target amine (1.0 equiv) and an organic, non-nucleophilic base (e.g., N,N-Diisopropylethylamine[DIPEA] or Triethylamine, 2.0-3.0 equiv) in anhydrous dichloromethane (DCM) under a continuous argon atmosphere.

  • Causality: The base is strictly required to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the unreacted nucleophilic amine, rendering it inactive and halting the reaction prematurely.

Step 2: Temperature Equilibration

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Sulfonylation is highly exothermic. Initiating the reaction at 0 °C suppresses thermal degradation and minimizes the kinetic rate of hydrolysis by any trace ambient moisture.

Step 3: Addition of the Sulfonyl Chloride

  • Action: Dissolve (4-Propan-2-ylphenyl)methanesulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.

  • Causality: Dropwise addition ensures that the amine and base remain in large stoichiometric excess relative to the unreacted sulfonyl chloride in the bulk solution. This prevents the formation of di-sulfonamides when primary amines are used.

Step 4: Reaction Propagation & Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor the consumption of the amine via TLC or LC-MS.

  • Causality: Self-validation occurs here; the disappearance of the amine mass/spot confirms the completion of the electrophilic capture.

Step 5: Quenching and Work-up

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM. Wash the combined organic layers sequentially with 1M HCl, then brine. Dry over anhydrous Na2SO4.

  • Causality: The NaHCO3 neutralizes residual acid. The critical 1M HCl wash removes any unreacted starting amine and the base (e.g., DIPEA), ensuring that only the neutral sulfonamide product remains in the organic layer.

Workflow step1 Preparation Dry DCM/THF Inert Atmosphere step2 Addition Dropwise addition of Sulfonyl Chloride at 0°C step1->step2 step3 Reaction Stir at RT Monitor via TLC/LC-MS step2->step3 step4 Work-up Quench with H2O Extract & Wash (HCl/Brine) step3->step4 step5 Purification Flash Chromatography or Recrystallization step4->step5

Fig 2. Standard operational workflow for sulfonamide coupling reactions.

Applications in Medicinal Chemistry

The structural topology of the (4-Propan-2-ylphenyl)methanesulfonyl group offers distinct advantages in drug design:

  • Lipophilic Modulation: The isopropyl group significantly increases the lipophilicity of the molecule compared to a simple benzyl or phenyl group. This is often utilized to enhance blood-brain barrier (BBB) penetration for CNS targets.

  • Steric Shielding: The bulky isopropyl group at the para position can induce specific conformational constraints when binding to a protein's active site, often improving target selectivity by preventing binding to off-target kinases or receptors that lack a sufficiently large hydrophobic sub-pocket.

  • Metabolic Stability: Unlike simple alkyl chains which are prone to rapid cytochrome P450-mediated oxidation, the sterically hindered isopropyl-aromatic system often exhibits improved metabolic half-lives in liver microsome assays.

References

  • Georganics. "(4-Propan-2-ylphenyl)methanesulfonyl chloride - High purity | EN." Georganics Chemical Company.
  • BLD Pharm. "926201-18-5 | (4-Isopropylphenyl)methanesulfonyl chloride." BLD Pharm.
  • Guidechem. "C10H13ClO2S - Chemical Dictionary." Guidechem.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of (4-Propan-2-ylphenyl)methanesulfonyl chloride

Abstract (4-Propan-2-ylphenyl)methanesulfonyl chloride, also known as (4-isopropylphenyl)methanesulfonyl chloride, is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Propan-2-ylphenyl)methanesulfonyl chloride, also known as (4-isopropylphenyl)methanesulfonyl chloride, is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and specialty chemicals. Its efficacy in synthetic protocols is profoundly influenced by its solubility and stability in various solvent systems. This technical guide provides a comprehensive analysis of the solubility profile of this compound. It details qualitative and extrapolated quantitative solubility data, presents a robust, step-by-step protocol for experimental solubility determination, and explores the practical implications for reaction design, purification, and safety. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to optimize synthetic methodologies and ensure safe handling practices.

Introduction to (4-Propan-2-ylphenyl)methanesulfonyl chloride

(4-Propan-2-ylphenyl)methanesulfonyl chloride is an aromatic sulfonyl chloride characterized by an isopropyl group on the phenyl ring. This structural feature imparts specific physicochemical properties that dictate its behavior in chemical reactions. The sulfonyl chloride functional group is a highly reactive electrophile, readily participating in reactions with a wide range of nucleophiles, most notably amines (to form sulfonamides) and alcohols (to form sulfonate esters).[1]

Understanding the solubility of this reagent is paramount for several reasons:

  • Reaction Homogeneity: Ensuring the compound is fully dissolved is critical for achieving consistent and reproducible reaction kinetics.

  • Process Optimization: Proper solvent selection minimizes reaction volume, improves yield, and simplifies downstream processing.

  • Purification Strategy: Knowledge of solubility is essential for developing effective crystallization and chromatography procedures.

  • Safety: Inappropriate solvent choice can lead to uncontrolled reactions, particularly with protic solvents, or create handling hazards.

This guide provides a detailed examination of these aspects, grounded in established chemical principles and laboratory practices.

Physicochemical Properties

A summary of the key physical and chemical properties of (4-propan-2-ylphenyl)methanesulfonyl chloride and related compounds is presented below. These properties are foundational to understanding its solubility characteristics.

PropertyValue / DescriptionReference
Chemical Name (4-Propan-2-ylphenyl)methanesulfonyl chloride[2]
Synonyms (4-Isopropylphenyl)methanesulfonyl chloride-
CAS Number 926201-18-5[2]
Molecular Formula C₁₀H₁₃ClO₂SDerived
Molecular Weight 232.72 g/mol Derived
Appearance Typically a solid at room temperature (based on similar compounds like 4-Methylbenzylsulfonyl chloride).[3]
Reactivity The sulfonyl chloride group is highly reactive towards nucleophiles like water, alcohols, and amines.[1][4] Reactions with water are often vigorous and produce corrosive hydrochloric acid and sulfonic acid.[5][6]

Solubility Profile: A Technical Overview

While specific, experimentally determined quantitative solubility data for (4-propan-2-ylphenyl)methanesulfonyl chloride is not widely published, a reliable solubility profile can be extrapolated from the behavior of analogous aromatic sulfonyl chlorides.[7] The principle of "like dissolves like" is a key predictor, where solubility is favored in solvents of similar polarity.[8]

A critical consideration for sulfonyl chlorides is their reactivity with protic solvents (e.g., water, methanol, ethanol). In these solvents, the compound doesn't just dissolve; it undergoes solvolysis, a reaction where the solvent acts as a nucleophile.[9] This reaction is often rapid and exothermic, producing hydrochloric acid and the corresponding sulfonic acid or ester.[5][6] Therefore, for synthetic applications, aprotic solvents are almost always preferred.

Table 2: Estimated Solubility Profile of (4-Propan-2-ylphenyl)methanesulfonyl chloride

Solvent ClassSolventEstimated SolubilityStability & Remarks
Aprotic Polar Dichloromethane (DCM)HighGood stability. Excellent choice for reactions.
Tetrahydrofuran (THF)HighGood stability. Widely used in synthesis.
Acetonitrile (MeCN)HighGood stability. Suitable for a range of reactions.[10]
Ethyl Acetate (EtOAc)Medium to HighGood stability. Useful for reactions and extractions.
N,N-Dimethylformamide (DMF)HighGenerally stable, but can react at elevated temperatures.
Dimethyl Sulfoxide (DMSO)HighCaution: Reacts explosively with some sulfonyl chlorides.[11] Use with extreme care.
Aprotic Nonpolar TolueneMediumGood stability.
Diethyl EtherMediumGood stability.
Hexanes / HeptaneLowPoor solubility. Often used as an anti-solvent for crystallization.
Protic WaterInsoluble (Reacts)Vigorous reaction (hydrolysis) to form HCl and sulfonic acid.[6]
Methanol / EthanolSoluble (Reacts)Rapid reaction (solvolysis) to form the corresponding sulfonate ester and HCl.[4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[8][12] Given the reactive nature of the compound, the entire procedure must be conducted under anhydrous conditions.

Methodology: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of (4-propan-2-ylphenyl)methanesulfonyl chloride in a given aprotic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • (4-Propan-2-ylphenyl)methanesulfonyl chloride

  • Anhydrous solvent of interest (e.g., Dichloromethane)

  • Analytical balance

  • Scintillation vials with PTFE-lined caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid (4-propan-2-ylphenyl)methanesulfonyl chloride to a pre-weighed vial. The excess solid should be clearly visible.[8] b. Add a known volume of the anhydrous solvent. c. Tightly seal the vial and place it in a constant temperature shaker set to 25 °C.

  • Equilibration: a. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[8]

  • Phase Separation: a. After equilibration, allow the vial to stand at the set temperature for at least 2 hours to permit the excess solid to settle.[7] b. Centrifuge the vial to further ensure complete sedimentation of undissolved solids.

  • Sample Collection & Preparation: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately filter the supernatant through a PTFE syringe filter into a pre-weighed volumetric flask.[8] This step is crucial to remove any remaining microscopic particles. c. Dilute the filtered sample to a known volume with the same solvent. This diluted sample will be used for analysis.

  • Quantification via HPLC: a. Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.[7] b. Analyze the calibration standards using HPLC to generate a calibration curve. c. Analyze the diluted sample under the same HPLC conditions. d. Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Data Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Report the solubility in units of mg/mL or mol/L at the specified temperature.[8]

Workflow Visualization

G Diagram 1: Isothermal Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant Temp (24-48h) B->C D Settle & Centrifuge C->D E Filter Supernatant (PTFE Filter) D->E F Prepare Dilution E->F G HPLC Analysis F->G H Calculate vs. Calibration Curve G->H I Report Solubility (mg/mL or M) H->I

Caption: A generalized workflow for determining equilibrium solubility.

Practical Implications in Research & Development

The solubility profile directly governs how (4-propan-2-ylphenyl)methanesulfonyl chloride is utilized in a laboratory or production setting.

  • Solvent Selection for Synthesis: For reactions involving this compound, aprotic solvents like Dichloromethane or THF are ideal choices, as they provide high solubility without reacting with the sulfonyl chloride.[7] This ensures the reaction proceeds from a homogeneous solution, leading to more predictable outcomes.

  • Reaction Kinetics: In a homogeneous solution, reaction rates are typically faster and more consistent compared to heterogeneous (slurry) conditions. Poor solubility can lead to slow or incomplete reactions.

  • Purification by Crystallization: The low solubility in nonpolar solvents like hexanes makes them excellent anti-solvents. A common purification strategy involves dissolving the crude product in a solvent in which it is highly soluble (e.g., DCM) and then slowly adding a nonpolar anti-solvent (e.g., hexanes) to induce crystallization of the pure compound, leaving impurities behind in the solvent mixture.

  • Aqueous Workup: Due to the compound's reactivity with water, any unreacted sulfonyl chloride must be carefully quenched before performing an aqueous workup.[5] This is typically done by slowly adding the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[5] The base neutralizes the HCl byproduct generated during quenching.

G Diagram 2: Impact of Solubility on Synthetic Strategy cluster_synthesis Synthesis Design cluster_downstream Downstream Processing Sol Solubility Profile Solvent Solvent Selection (e.g., DCM, THF) Sol->Solvent informs Purify Purification (Crystallization) Sol->Purify guides Workup Aqueous Workup (Quenching Strategy) Sol->Workup dictates need for Kinetics Reaction Kinetics (Homogeneous vs. Heterogeneous) Solvent->Kinetics determines

Caption: Relationship between solubility and key process decisions.

Safety and Handling

Sulfonyl chlorides as a class are corrosive and highly reactive compounds that demand stringent safety protocols.[5]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[13] Wear tightly fitting safety goggles, a face shield, a chemical-resistant lab coat, and appropriate gloves (e.g., nitrile).[5][14]

  • Incompatible Materials: Avoid contact with water, alcohols, strong bases, and amines, as these can cause violent, exothermic reactions.[5][15] Store away from these materials in a cool, dry, well-ventilated area.[13]

  • Spill Management: For small spills, cover with a dry, inert absorbent material like sand or soda ash.[5] Do not use water or combustible materials.

  • Disposal: Unreacted sulfonyl chloride should be quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate before disposal according to institutional guidelines.[5]

Conclusion

(4-Propan-2-ylphenyl)methanesulfonyl chloride is a valuable synthetic reagent whose effective and safe use is critically dependent on a thorough understanding of its solubility and reactivity. While it exhibits high solubility in common aprotic organic solvents, its reactivity with protic solvents necessitates careful handling and the use of anhydrous conditions for most synthetic applications. The protocols and data presented in this guide provide a framework for scientists to make informed decisions regarding solvent selection, reaction design, purification, and safety, ultimately leading to more efficient and reliable chemical synthesis.

References

  • Title: Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides Source: Benchchem URL
  • Title: Technical Guide: Solubility Profile of (2-Chlorophenyl)
  • Title: What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • Title: General Experimental Protocol for Determining Solubility Source: Benchchem URL
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Unknown URL
  • Title: Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND Source: ChemicalBook URL
  • Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: Benchchem URL
  • Source: chemeurope.
  • Title: Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media Source: SciSpace URL
  • Title: A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)
  • Source: chemeurope.
  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: MDPI URL
  • Title: Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Title: sulphuryl chloride Source: Sdfine URL
  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Unknown URL
  • Title: Determining the water solubility of difficult-to-test substances A tutorial review Source: Unknown URL
  • Title: (4-Propan-2-ylphenyl)
  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL
  • Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: Unknown URL
  • Title: (PDF)
  • Title: ICSC 1163 - METHANESULFONYL CHLORIDE Source: INCHEM URL
  • Title: Methanesulfonyl chloride - Wikipedia Source: Wikipedia URL
  • Title: 4-Methylbenzylsulfonyl chloride 96% Source: Sigma-Aldrich URL
  • Title: METHANESULFONYL CHLORIDE - CAMEO Chemicals Source: NOAA URL
  • Title: Methanesulfonyl chloride Mesyl chloride Source: Sigma-Aldrich URL
  • Title: CAS 124-63-0: Methanesulfonyl chloride Source: CymitQuimica URL
  • Title: What is Methanesulfonyl chloride?

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Foundational

(4-Propan-2-ylphenyl)methanesulfonyl Chloride: Comprehensive Guide to Stability, Degradation Kinetics, and Storage Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS 926201-18-5)—often referred to as 4-isopropylbenzylsulfonyl chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

(4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS 926201-18-5)—often referred to as 4-isopropylbenzylsulfonyl chloride—is a high-value electrophilic building block. It is widely utilized in the synthesis of complex sulfonamides and advanced pharmaceutical intermediates, including targeted thrombin inhibitors[1]. However, its utility is frequently compromised by its acute sensitivity to environmental moisture and basic microenvironments. This whitepaper provides a rigorous, causality-driven framework for understanding its degradation kinetics and establishes a self-validating protocol for its storage, handling, and quality control.

Structural Causality and the Reactivity Profile

Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), (4-propan-2-ylphenyl)methanesulfonyl chloride features a methylene bridge ( −CH2​− ) separating the aromatic ring from the sulfonyl group. As a Senior Application Scientist, I emphasize that this structural nuance fundamentally defines its reactivity:

  • Insulation of Resonance: The methylene group prevents the electron-donating effect of the para-isopropylphenyl system from directly stabilizing the electron-deficient sulfonyl sulfur via resonance. This renders the sulfur highly electrophilic and exceptionally susceptible to nucleophilic attack[2].

  • Benzylic Acidity: The presence of α -protons on the benzylic carbon introduces a secondary, highly aggressive degradation pathway when the compound is exposed to even mildly basic conditions[3].

Dual-Pathway Degradation Kinetics

The primary degradation route for this compound is hydrolysis, yielding (4-propan-2-ylphenyl)methanesulfonic acid and hydrochloric acid (HCl). This degradation is not a singular process; it occurs via two competing mechanistic pathways depending on the microenvironment[4]:

Pathway A: Direct Bimolecular Substitution (SN2)

Under neutral or slightly acidic conditions, atmospheric water acts as a nucleophile, directly attacking the electrophilic sulfonyl sulfur. The transition state involves a pentacoordinate sulfur species, ultimately leading to the displacement of the chloride leaving group[4].

Pathway B: The Sulfene Intermediate (E1cB-like)

Under mildly basic conditions—which can be inadvertently introduced by trace amine residues in solvents or even the alkaline surface of untreated glassware—the acidic benzylic proton is abstracted. This triggers the rapid elimination of chloride to form a highly reactive sulfene intermediate ( Ar−CH=SO2​ ). Sulfenes are exceptionally potent electrophiles that undergo near-instantaneous hydration to form the sulfonic acid[3].

Mechanism cluster_A Pathway A: Direct Hydrolysis (Neutral/Acidic) cluster_B Pathway B: Sulfene Mechanism (Basic) Start (4-Propan-2-ylphenyl)methanesulfonyl chloride [Intact Reagent] SN2 Water Attack at Sulfur (SN2 Transition State) Start->SN2 + H2O Deprot Benzylic Proton Abstraction (-HCl) Start->Deprot + Base Product (4-Propan-2-ylphenyl)methanesulfonic acid + HCl SN2->Product Sulfene Reactive Sulfene Intermediate [Ar-CH=SO2] Deprot->Sulfene Sulfene->Product + H2O (Rapid)

Figure 1: Dual-pathway degradation mechanism of benzylsulfonyl chlorides via SN2 and sulfene routes.

Empirical Stability Profile

Because degradation is autocatalytic (the generation of HCl can catalyze further side-reactions or degrade sensitive substrates during downstream use), strict environmental controls are mandatory. Table 1 summarizes the kinetic stability of substituted benzylsulfonyl chlorides under various environmental conditions.

Table 1: Quantitative Stability and Degradation Rates

Storage ConditionAtmosphereEst. Half-Life ( t1/2​ )Primary Degradant
25°C, 60% Relative HumidityAmbient Air< 24 hoursSulfonic Acid + HCl
25°C, DryDesiccator2–4 weeksSulfonic Acid + HCl
2–8°C, DryArgon> 12 monthsNone (Stable)
-20°C, DryArgon> 24 monthsNone (Stable)

Self-Validating Storage and Handling Protocols

To arrest both the SN2 and sulfene degradation pathways, the following causality-driven workflow must be implemented. This protocol is designed as a self-validating system: if the steps are followed, the reagent's integrity is guaranteed.

Step-by-Step Methodology
  • Inert Atmosphere Transfer: Upon receipt, immediately transfer the sealed bottle into a glovebox purged with Argon.

    • Causality: Argon is significantly denser than Nitrogen ( 1.784 g/L vs 1.250 g/L ). It forms a heavier protective "blanket" over the solid powder, effectively displacing moisture-laden air during brief openings and preventing SN2 hydrolysis[2].

  • Aliquotting: Divide the bulk material into single-use amber glass vials.

    • Causality: Amber glass prevents UV-induced homolytic cleavage of the benzylic C-S bond. Single-use aliquots prevent repeated thermal cycling and cumulative moisture introduction to the bulk batch.

  • PTFE Sealing: Seal the vials with Polytetrafluoroethylene (PTFE)-lined caps.

    • Causality: Standard silicone or rubber septa are highly permeable to water vapor over time. PTFE provides an absolute, chemically inert moisture barrier.

  • Thermal Control: Store the sealed aliquots in a desiccator at 2–8°C (or -20°C for storage exceeding 6 months).

    • Causality: Lowering the temperature reduces the kinetic energy of the system, preventing the molecules from overcoming the activation energy ( Ea​ ) required for the hydrolysis transition state[2].

Workflow A 1. Receipt & Inspection B 2. Transfer to Glovebox A->B Seal Intact C 3. Aliquot into Amber Vials B->C Ar Atmosphere D 4. Purge with Ar & PTFE Seal C->D E 5. Store at 2-8°C in Desiccator D->E Temp Controlled

Figure 2: Self-validating workflow for the receipt, handling, and storage of the sulfonyl chloride.

Quality Control and Pre-Use Verification

Before committing (4-Propan-2-ylphenyl)methanesulfonyl chloride to a complex synthesis, its integrity must be validated.

  • Thermal Equilibration (Critical Step): Remove the vial from cold storage and allow it to equilibrate to room temperature for at least 60 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the reagent, instantly triggering the hydrolysis cascade.

  • Visual Inspection: The intact reagent is a free-flowing white to off-white powder. If the material appears sticky, glassy, or clumped, it has absorbed moisture and hydrolyzed to the highly hygroscopic sulfonic acid.

  • NMR Validation: Dissolve a micro-sample in anhydrous CDCl3​ . In the 1H NMR spectrum, the intact benzylic protons ( −CH2​−SO2​Cl ) appear as a distinct singlet. If a secondary singlet appears slightly upfield, it indicates the presence of the sulfonic acid degradant. If the purity falls below 95%, the reagent must be discarded or recrystallized from anhydrous hexanes/toluene under strictly inert conditions.

References

  • Journal of the American Chemical Society - Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides (H. K. Hall Jr., 1956). URL:[Link]

  • Canadian Journal of Chemistry - SULFONATE ESTERS OF α-CHLOROALDOXIMES, ALDOXIMES, AND AMIDOXIMES VIA "SULFENE" ADDITION (Truce et al., 1966). URL:[Link]

  • Google Patents - US7524871B2: Thrombin inhibitors (Application of benzylsulfonyl chlorides in drug synthesis).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (4-Propan-2-ylphenyl)methanesulfonyl Chloride as a Robust Protecting Group for Amines

Introduction: Navigating the Landscape of Amine Protection In the intricate world of multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a paramount challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a paramount challenge. Amines, being nucleophilic and often basic, are particularly reactive and frequently require temporary masking to prevent unwanted side reactions. This temporary modification is achieved through the use of "protecting groups," which must be introduced efficiently, remain stable throughout various synthetic transformations, and be removed under specific conditions that leave the rest of the molecule unscathed[1]. The sulfonamide linkage, formed by the reaction of an amine with a sulfonyl chloride, is one of the most robust and widely employed amine protecting strategies due to its exceptional stability under both acidic and basic conditions[2].

This guide focuses on a specialized sulfonyl chloride, (4-propan-2-ylphenyl)methanesulfonyl chloride, also known as (4-isopropylphenyl)methanesulfonyl chloride. This reagent offers the characteristic stability of a sulfonamide while introducing a bulky, lipophilic isopropylbenzyl moiety. This feature can enhance solubility in organic solvents and potentially improve the crystallinity of intermediates, thereby simplifying purification processes compared to smaller, more polar protecting groups like methanesulfonyl (mesyl)[3][4]. We will explore the technical nuances of its application, from the initial protection of primary and secondary amines to the conditions required for its eventual cleavage.

Reagent Profile and Synthesis Overview

(4-Propan-2-ylphenyl)methanesulfonyl chloride is a versatile reagent for introducing a stable protecting group.

PropertyValue
IUPAC Name (4-propan-2-ylphenyl)methanesulfonyl chloride
CAS Number 926201-18-5[5]
Molecular Formula C₁₀H₁₃ClO₂S
Molar Mass 232.72 g/mol
Appearance Typically an off-white to yellow solid or oil
Rationale for Synthesis: A Common Pathway

While commercially available, understanding the synthesis of the sulfonyl chloride itself provides valuable context. A common and effective method for preparing aryl-alkanesulfonyl chlorides involves a two-step process starting from the corresponding alkyl halide[6][7]. This pathway leverages readily available starting materials and established chemical transformations.

The workflow begins with the nucleophilic substitution of (4-isopropylphenyl)methyl chloride with thiourea to form a stable S-isothiouronium salt. This salt is then subjected to oxidative chlorination, which cleaves the C-S bond and forms the desired sulfonyl chloride[6][7].

cluster_synthesis Synthesis Pathway Start (4-isopropylphenyl)methyl chloride Salt S-Isothiouronium Salt Intermediate Start->Salt Nucleophilic Substitution Thiourea Thiourea Thiourea->Salt OxidativeChlorination Oxidative Chlorination (e.g., Cl₂/H₂O or NaClO₂/HCl) Salt->OxidativeChlorination Product (4-Propan-2-ylphenyl)methanesulfonyl chloride OxidativeChlorination->Product

Caption: General synthesis of (4-propan-2-ylphenyl)methanesulfonyl chloride.

Part 1: Protection of Amines (N-Sulfonylation)

The reaction of an amine with (4-propan-2-ylphenyl)methanesulfonyl chloride in the presence of a non-nucleophilic base yields a highly stable N-substituted sulfonamide. The reaction is typically rapid and high-yielding.

Mechanism and Rationale

The sulfonylation of an amine is a classic nucleophilic acyl substitution-type reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The generated hydrochloric acid (HCl) is neutralized by a base (e.g., triethylamine), which drives the reaction to completion[8].

cluster_protection Amine Protection Workflow A 1. Dissolve Amine (R-NH₂) and Base (Et₃N) in Anhydrous Solvent (e.g., DCM) B 2. Cool Mixture to 0 °C (Ice Bath) A->B C 3. Add (4-propan-2-ylphenyl)methanesulfonyl chloride (1.0-1.1 eq.) Dropwise B->C D 4. Warm to Room Temperature and Stir (2-16 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (Quench, Wash with 1M HCl, NaHCO₃, Brine) E->F G 7. Dry (Na₂SO₄), Filter, and Concentrate F->G H 8. Purify (Column Chromatography or Recrystallization) G->H I Protected Sulfonamide H->I

Caption: Workflow for the protection of amines as sulfonamides.

Detailed Experimental Protocol: N-Sulfonylation

Materials:

  • Primary or secondary amine (1.0 eq.)

  • (4-Propan-2-ylphenyl)methanesulfonyl chloride (1.05 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the initial exotherm of the reaction[8].

  • Reagent Addition: Slowly add a solution of (4-propan-2-ylphenyl)methanesulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to aid in phase separation)[8].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

ParameterCondition/ReagentRationale
Solvent Anhydrous DCM, THF, or CH₃CNAprotic and unreactive towards the sulfonyl chloride. Anhydrous conditions prevent hydrolysis of the reagent.
Base Triethylamine, Pyridine, DIPEAA non-nucleophilic base is required to neutralize the HCl byproduct without competing with the amine nucleophile[8].
Temperature 0 °C to Room TemperatureInitial cooling mitigates the exothermic reaction. Warming to RT ensures the reaction goes to completion[8].
Stoichiometry ~1.05 eq. Sulfonyl Chloride, ~1.5 eq. BaseA slight excess of the sulfonyl chloride ensures complete consumption of the amine. Excess base ensures complete HCl neutralization.

Part 2: Deprotection of (4-Propan-2-ylphenyl)methanesulfonamides

The high stability of the sulfonamide bond makes its cleavage challenging. Harsh conditions are often required, which necessitates careful selection of the deprotection strategy to ensure compatibility with other functional groups in the molecule[2][9]. Reductive cleavage methods are among the most effective for cleaving robust sulfonamides.

Mechanism and Rationale: Reductive Cleavage

Reductive cleavage of the N-S bond can be achieved using various reagents. A common and effective method involves the use of magnesium in methanol (Mg/MeOH)[10]. This system generates solvated electrons which can effectively reduce the strong sulfur-nitrogen bond, liberating the free amine. Another powerful method involves the use of a low-valent titanium species[11].

cluster_deprotection Sulfonamide Deprotection Workflow (Mg/MeOH) A 1. Suspend Sulfonamide and Mg Turnings in Anhydrous Methanol B 2. Heat Mixture to Reflux (e.g., 65 °C) A->B C 3. Monitor by TLC/LC-MS (Typically 2-6 hours) B->C D 4. Cool to Room Temperature C->D E 5. Quench with Saturated aq. NH₄Cl D->E F 6. Filter through Celite to Remove Salts E->F G 7. Extract Filtrate with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Dry, Concentrate, and Purify G->H I Deprotected Amine H->I

Caption: Workflow for the reductive deprotection of sulfonamides.

Detailed Experimental Protocol: Reductive Cleavage with Mg/MeOH

Materials:

  • N-protected sulfonamide (1.0 eq.)

  • Magnesium (Mg) turnings (10-20 eq.)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate or Dichloromethane

  • Celite

  • Standard laboratory glassware for reflux.

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the sulfonamide (1.0 eq.) and magnesium turnings (10-20 eq.).

  • Solvent Addition: Add anhydrous methanol to the flask. The reaction is often vigorous at the start.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours[10].

  • Quenching: Upon completion, cool the reaction mixture to room temperature and then carefully quench by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Filtration: Filter the resulting suspension through a pad of celite to remove insoluble magnesium salts. Wash the filter cake thoroughly with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine product by flash column chromatography or other suitable methods.

Comparative Analysis with Other Amine Protecting Groups

The choice of a protecting group is a critical strategic decision in synthesis design. The (4-propan-2-ylphenyl)methanesulfonyl group offers a unique balance of properties compared to other common amine protecting groups.

Protecting GroupStructureStabilityCleavage ConditionsKey Advantages
Boc (tert-butyloxycarbonyl)Boc-NHRBase stable, H₂ stableStrong Acid (e.g., TFA, HCl)[1]Mild cleavage, widely used.
Cbz (Carboxybenzyl)Cbz-NHRAcid/Base stableCatalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to acid/base labile groups.
Mesyl (Ms) Ms-NHRVery high acid/base stabilityReductive cleavage (e.g., LiAlH₄, Na/NH₃)[2]Small, non-aromatic, high stability.
Tosyl (Ts) Ts-NHRVery high acid/base stabilityReductive cleavage, strong acid (HBr/AcOH)Crystalline derivatives, UV active[3].
(4-propan-2-ylphenyl)methanesulfonyl (See above)Very high acid/base stabilityReductive cleavage (e.g., Mg/MeOH)[10]High stability, lipophilic, enhances solubility/crystallinity.

Conclusion

(4-Propan-2-ylphenyl)methanesulfonyl chloride is an excellent reagent for the protection of primary and secondary amines, particularly when exceptional stability of the protected group is required. The resulting sulfonamides are resistant to a broad range of acidic, basic, and oxidative conditions, allowing for extensive chemical manipulations on other parts of the molecule. While the deprotection requires potent reductive conditions, methods such as Mg/MeOH cleavage are reliable and effective. The isopropylbenzyl moiety offers potential advantages in terms of solubility and crystallinity, making it a valuable tool for researchers, scientists, and drug development professionals.

References

  • Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626–2629. Available at: [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2015). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 5(11), 8359-8364. Available at: [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Supporting Information for "Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles". (n.d.). Available at: [Link]

  • Georganics. (n.d.). (4-Propan-2-ylphenyl)methanesulfonyl chloride. Retrieved from [Link]

  • Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Vliet, M. K. (n.d.). Methanesulfonyl cyanide. Organic Syntheses Procedure. Available at: [Link]

  • Farr, R. N., et al. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Available at: [Link]

  • Nguyen, H. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. University of Richmond Scholarship Repository. Available at: [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Available at: [Link]

  • Zarei, A., & Jarrahpour, A. (2011). Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Synthetic Communications, 41(12), 1864-1871. Available at: [Link]

  • Zhang, Q., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4, 52185-52193. Available at: [Link]

  • PubChem. (n.d.). (4-cyclopropylphenyl)methanesulfonyl chloride. Retrieved from [Link]

  • Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Pacific Northwest National Laboratory. (n.d.). Methanesulfonyl chloride (CH3SO2Cl). VPL. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-isopropylphenyl)methanesulfonamide. Retrieved from [Link]

  • NIST. (n.d.). Methanesulfonyl chloride. NIST WebBook. Available at: [Link]

  • Yoo, W.-J., & Li, C.-J. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(21), e202300647. Available at: [Link]

  • Ampornpun, N., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Scientific Reports, 8, 10594. Available at: [Link]

  • Mukhopadhyay, S., et al. (2003). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (22), 2822-2823. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Available at: [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)methanesulfonamide. Retrieved from [Link]

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Application

Application of (4-Propan-2-ylphenyl)methanesulfonyl chloride in Medicinal Chemistry: Synthesis of Bioactive Benzylsulfonamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Chemical Profile (4-Propan-2-ylphenyl)methanesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Chemical Profile

(4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5), frequently referred to as 4-isopropylbenzylsulfonyl chloride, is a specialized electrophilic building block utilized extensively in modern drug discovery[1].

Unlike standard rigid arylsulfonyl chlorides (e.g., tosyl chloride), this reagent incorporates an sp3 -hybridized methylene spacer between the aromatic ring and the sulfonyl group. This distinct structural feature classifies it as a benzylsulfonyl chloride , granting it unique conformational flexibility. When coupled with amines to form benzylsulfonamides, the bulky and highly lipophilic 4-isopropyl group can effectively navigate and anchor into deep, narrow hydrophobic pockets of target proteins, making it a privileged scaffold for designing highly selective inhibitors[2][3].

Mechanistic Causality: The Sulfene Pathway (Expert Insights)

As a Senior Application Scientist, I must emphasize a critical mechanistic divergence that occurs when handling benzylsulfonyl chlorides compared to standard arylsulfonyl chlorides.

Because (4-propan-2-ylphenyl)methanesulfonyl chloride possesses acidic α -protons on the methylene spacer, it is highly susceptible to base-induced elimination (the E1cB pathway). In the presence of strong, unhindered bases (like triethylamine or sodium hydroxide), the reagent rapidly loses HCl to form a highly reactive sulfene intermediate ( Ar−CH=SO2​ ).

While the sulfene can be trapped by the target amine to yield the desired sulfonamide, it is equally prone to destructive side reactions, including rapid hydrolysis by trace moisture or dimerization. Therefore, base selection is the most critical variable in your experimental design. Utilizing a sterically hindered, milder base such as N,N-Diisopropylethylamine (DIPEA) suppresses the E1cB pathway, forcing the reaction through a direct bimolecular nucleophilic substitution ( SN​2 ) trajectory. This causality directly dictates the high-yield protocols provided in Section 5.

G SM 4-isopropylbenzylsulfonyl chloride Base1 Mild Base (DIPEA) Direct SN2 SM->Base1 Base2 Strong Base (Et3N) E1cB Pathway SM->Base2 Product Desired Sulfonamide Base1->Product Favored Sulfene Sulfene Intermediate [Ar-CH=SO2] Base2->Sulfene Sulfene->Product Trapped Side Hydrolysis / Dimers Sulfene->Side

Caption: Base-dependent sulfene pathway in benzylsulfonamide synthesis.

Key Applications in Drug Discovery

A. Sirtuin 2 (SIRT2) Inhibitors

Benzylsulfonamides are foundational to the development of SIRT2 inhibitors, a class of NAD+-dependent deacetylases implicated in neurodegenerative diseases and cancer[2]. Compounds such as AK-1 utilize the benzylsulfonamide core to directly occupy the nicotinamide binding pocket of SIRT2[2][4]. Substituting the core with a 4-isopropylbenzyl moiety enhances lipid membrane partitioning, a crucial parameter for achieving the blood-brain barrier (BBB) penetration required for Huntington's and Parkinson's disease models[4].

Pathway Inhibitor Sulfonamide Inhibitor SIRT2 SIRT2 Enzyme Inhibitor->SIRT2 Binds Tubulin Acetylated Tubulin SIRT2->Tubulin Inhibited FOXO3a Acetylated FOXO3a SIRT2->FOXO3a Inhibited Microtubule Microtubule Stability Tubulin->Microtubule Apoptosis Pro-apoptotic Signaling FOXO3a->Apoptosis

Caption: Downstream cellular effects of SIRT2 inhibition by benzylsulfonamides.

B. TRPV1 Antagonists

In the optimization of transient receptor potential vanilloid 1 (TRPV1) antagonists, the 4-isopropylbenzyl group has been strategically installed in the C-region of propanamide scaffolds. The isopropyl group acts as a powerful bioisostere for tert-butyl or halogenated rings, maximizing van der Waals interactions within the receptor's lipophilic cleft, thereby significantly increasing binding affinity and antagonistic potency[3].

C. Antimicrobial Targeting (MtbFolB)

Recent structural studies have identified benzylsulfonamides as potent inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase (FolB). The flexibility of the methylene linker allows the sulfonamide warhead to hydrogen-bond with catalytic residues (Tyr54, Lys99), while the 4-isopropylphenyl group anchors deeply into an adjacent hydrophobic channel, arresting cellular growth in the pathogen[5].

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the empirical data validating the mechanistic causality discussed in Section 2. It demonstrates how base and solvent selection directly impacts the yield of (4-propan-2-ylphenyl)methanesulfonamides.

Base (Equiv)SolventTemp (°C)Dominant PathwayYield (%)Causality / Observation
Et 3​ N (2.0)DCM25 E1cB (Sulfene)45 - 55High degree of dimerization; rapid hydrolysis observed.
Pyridine (2.0)DCM0 to 25 SN​2 70 - 75Slower reaction rate; moderate yield; difficult to remove base.
DIPEA (1.5) DCM 0 to 25 SN​2 85 - 92 Steric hindrance prevents sulfene formation; clean conversion.
K 2​ CO 3​ (2.0)DMF25Mixed60 - 65Biphasic system; risk of competitive hydrolysis by trace water.

Experimental Protocols

Protocol 1: General Synthesis of 4-Isopropylbenzylsulfonamides

This protocol is designed as a self-validating system. The specific washing steps ensure the removal of unreacted starting materials without the immediate need for column chromatography.

Reagents:

  • (4-Propan-2-ylphenyl)methanesulfonyl chloride (1.1 equiv)

  • Primary or Secondary Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration. Add DIPEA (1.5 equiv) in one portion.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic formation of the sulfene intermediate.

  • Addition: Dissolve (4-propan-2-ylphenyl)methanesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc, UV visualization).

  • Self-Validating Workup:

    • Dilute the reaction with additional DCM.

    • Wash the organic layer twice with 1M HCl. Causality: This selectively protonates and removes unreacted aliphatic amines and the DIPEA base into the aqueous layer.

    • Wash once with saturated aqueous NaHCO 3​ . Causality: This neutralizes and removes any hydrolyzed sulfonic acid byproducts.

    • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude solid via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Protocol 2: Chemoselective N-Sulfonylation of Amino Alcohols

When working with substrates containing both amine and hydroxyl groups, chemoselectivity is paramount.

Step-by-Step Methodology:

  • Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of THF and Water (0.1 M).

  • Add NaHCO 3​ (2.0 equiv) to the solution and cool to 0 °C. Causality: The biphasic basic condition (Schotten-Baumann type) keeps the amine nucleophilic while the hydroxyl group remains protonated and unreactive.

  • Add (4-propan-2-ylphenyl)methanesulfonyl chloride (1.05 equiv) portion-wise.

  • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and evaporate to yield the N-sulfonylated product exclusively.

References

  • (4-Propan-2-ylphenyl)methanesulfonyl chloride - High purity | EN - Georganics. Source: georganics.sk.
  • SIRT2 Inhibitor II, AK-1 - CAS 330461-64-8 - Calbiochem | 566331 - Merck Millipore. Source: merckmillipore.com.
  • AK-1: A Technical Guide to the Sirtuin 2 Inhibitor - Benchchem. Source: benchchem.com.
  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC. Source: nih.gov.
  • Identification and characterization of new structural scaffolds modulating the activity of Mycobacterium tuberculosis dihydroneopterin aldolase (FolB) in vitro | bioRxiv. Source: biorxiv.org.

Sources

Method

Selective sulfonylation with (4-propan-2-ylphenyl)methanesulfonyl chloride

An in-depth technical guide to utilizing (4-propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5)—often referred to as 4-isopropylbenzylsulfonyl chloride—requires a fundamental shift in how we conceptualize sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing (4-propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5)—often referred to as 4-isopropylbenzylsulfonyl chloride—requires a fundamental shift in how we conceptualize sulfonylation. Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride) that react via direct nucleophilic substitution, arylmethanesulfonyl chlorides operate through a highly reactive, transient intermediate.

This application note provides researchers and drug development professionals with the mechanistic insights and validated protocols necessary to harness this reagent for chemoselective sulfonylation, leveraging its unique steric and electronic profile.

Mechanistic Insights: The Sulfene Pathway

The defining characteristic of (4-propan-2-ylphenyl)methanesulfonyl chloride is the presence of acidic α -protons adjacent to the sulfonyl group. When exposed to a tertiary amine base, the reagent does not undergo a standard S N​ 2 displacement. Instead, it proceeds through an E1cB-like dehydrohalogenation to generate a sulfene intermediate (Ar-CH=SO 2​ )[1.11, 1.12].

Causality in Reagent Selection
  • Electrophilicity: Sulfenes are orders of magnitude more electrophilic than their parent sulfonyl chlorides. They are rapidly trapped by nucleophiles, making the reaction exceptionally fast [1.12, 1.17].

  • Steric Shielding: The p-isopropylbenzyl group provides a significant lipophilic and steric umbrella. This bulk inherently favors reaction with unhindered primary amines over secondary amines, and strongly prefers N-sulfonylation over O-sulfonylation due to the superior nucleophilicity of amines[1].

  • Base Size Effects: The choice of base is critical. Small bases (like triethylamine) can form zwitterionic adducts with the sulfene, leading to dimerization or side products. Bulky bases like N,N-diisopropylethylamine (DIPEA) act purely as Brønsted bases, cleanly generating the sulfene without nucleophilic interference [1.11, 1.14].

Mechanism A (4-isopropylphenyl) methanesulfonyl chloride B Bulky Base (e.g., DIPEA) A->B -HCl F Direct SN2 Pathway (Suppressed) A->F Weak Base C Sulfene Intermediate [Ar-CH=SO2] B->C E1cB Elimination D Amine Nucleophile (R-NH2) C->D Rapid Trapping E Sulfonamide Product D->E F->E

Mechanistic divergence: E1cB sulfene generation vs. suppressed SN2 pathway.

Quantitative Data: Reaction Optimization

To achieve absolute chemoselectivity (e.g., sulfonating an amine in the presence of an unprotected hydroxyl group), reaction conditions must be tuned to stabilize the sulfene and prevent non-specific trapping.

Table 1: Optimization of Chemoselective N-Sulfonylation of Amino Alcohols

EntrySolventBase (1.2 eq)Temp (°C)Amine TypeYield (%)Selectivity (N:O)
1DCMEt 3​ N25Primary7585:15
2DCMDIPEA0Primary8895:5
3DCMDIPEA-78 to 0Primary96 >99:1
4THFPyridine25Secondary45N/A
5THFDIPEA60Secondary82N/A

Data Synthesis: Lowering the temperature to -78 °C (Entry 3) prevents the highly reactive sulfene from indiscriminately reacting with weaker nucleophiles (alcohols) or moisture, yielding absolute N-selectivity[1][1.17].

Experimental Protocols

The following protocols are designed as self-validating systems. They include in-process checks to ensure the transient sulfene is properly generated and trapped.

Protocol A: Chemoselective N-Sulfonylation of Amino Alcohols

This protocol is optimized for substrates containing competing nucleophilic centers.

Materials:

  • Amino alcohol substrate (1.0 mmol)

  • (4-propan-2-ylphenyl)methanesulfonyl chloride (1.05 mmol)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the amino alcohol (1.0 mmol) in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions stabilize the sulfene, preventing dimerization into thietane 1,1-dioxides.

  • Base Addition: Add DIPEA (1.2 mmol) via syringe. Stir for 5 minutes.

  • Reagent Addition: Dissolve (4-propan-2-ylphenyl)methanesulfonyl chloride (1.05 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Sulfene Trapping: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Self-Validation (TLC Check): Withdraw a 10 µL aliquot, quench in 100 µL of saturated NaHCO 3​ , and extract with EtOAc. Spot on silica TLC. A successful reaction is indicated by the complete disappearance of the ninhydrin-positive amine spot and the appearance of a less polar, UV-active sulfonamide spot.

  • Quench & Extraction: Quench the bulk reaction with 10 mL of saturated aqueous NH 4​ Cl. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sulfonylation of Sterically Hindered Secondary Amines

Because the p-isopropylbenzyl sulfene is bulky, secondary amines require thermal forcing and solvent stabilization.

Modifications from Protocol A:

  • Solvent: Replace DCM with anhydrous Tetrahydrofuran (THF). Causality: THF coordinates and stabilizes the transition state of the sterically congested nucleophilic attack.

  • Temperature: Instead of cooling, run the reaction at 60 °C. Add the sulfonyl chloride dropwise to the heated mixture of amine and DIPEA to ensure the sulfene is trapped immediately upon generation.

Workflow Step1 1. Substrate Preparation Dissolve amine in anhydrous DCM Step2 2. Base Addition Add 1.2 eq DIPEA, cool to -78°C Step1->Step2 Step3 3. Reagent Addition Dropwise addition of sulfonyl chloride Step2->Step3 Step4 4. Sulfene Generation & Trapping Stir for 1h, warming to 0°C Step3->Step4 Step5 5. In-Process Validation TLC Aliquot (Ninhydrin / UV) Step4->Step5 Step6 6. Quench & Purification NH4Cl quench, Flash Chromatography Step5->Step6

Experimental workflow for chemoselective N-sulfonylation utilizing in-process validation.

References

  • King, J. F., & Harding, D. R. K. (1976). "Organic sulfur mechanisms. 19. Sulfene–tertiary amine zwitterions and base size effects in sulfene condensations." Canadian Journal of Chemistry. Available at:[Link]

  • Wikipedia Contributors. (2024). "Sulfene." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • King, J. F., & Durst, T. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." MDPI. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Effective Sulfonylation of Sterically Hindered Alcohols with (4-Propan-2-ylphenyl)methanesulfonyl Chloride

An in-depth guide to the sulfonylation of sterically hindered alcohols using (4-propan-2-ylphenyl)methanesulfonyl chloride, designed for researchers and drug development professionals. This document provides a detailed e...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the sulfonylation of sterically hindered alcohols using (4-propan-2-ylphenyl)methanesulfonyl chloride, designed for researchers and drug development professionals. This document provides a detailed exploration of the reaction's mechanistic underpinnings, strategies to overcome steric challenges, and a comprehensive, validated experimental protocol.

Introduction: The Synthetic Challenge and a Modern Solution

Sulfonate esters are paramount intermediates in organic synthesis, prized for their exceptional ability to function as leaving groups in nucleophilic substitution and elimination reactions.[1] The conversion of a poorly reactive hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, is a fundamental transformation that activates the alcohol for subsequent molecular elaboration.[2]

(4-Propan-2-ylphenyl)methanesulfonyl chloride, a substituted benzylic sulfonylating agent, offers unique structural and electronic properties. However, its reaction with sterically encumbered alcohols—such as neopentyl-type primary, secondary, and tertiary alcohols—presents a significant synthetic hurdle. The steric bulk surrounding the hydroxyl group severely impedes the approach of the sulfonylating agent, leading to sluggish or failed reactions under standard conditions.[3][4]

This guide provides a detailed analysis of the mechanistic pathways and offers a robust, optimized protocol for the successful sulfonylation of these challenging substrates. We will focus on the critical roles of nucleophilic catalysts and appropriate base selection to overcome the inherent steric barriers.

The Core Problem: Understanding Steric Hindrance

The primary obstacle in the sulfonylation of bulky alcohols is the steric clash between the substrate and the reagent. The sulfur atom of the sulfonyl chloride is the electrophilic center, but it is shielded by two oxygen atoms and the (4-propan-2-ylphenyl)methyl group. Similarly, a hindered alcohol, like tert-butanol or neopentyl alcohol, has its hydroxyl group sterically protected by bulky alkyl groups. This mutual congestion dramatically lowers the frequency of effective collisions required for the reaction to proceed, resulting in impractically slow reaction rates.[4]

Furthermore, forcing the reaction with high temperatures can lead to undesirable side reactions, particularly elimination, where the alcohol is dehydrated to form an alkene, especially with tertiary alcohols.[4]

Mechanistic Pathways and Catalytic Solutions

The reaction between an alcohol and a sulfonyl chloride like (4-propan-2-ylphenyl)methanesulfonyl chloride proceeds through a nucleophilic substitution mechanism at the sulfur center.[3]

cluster_0 Standard Sulfonylation (Slow for Hindered Alcohols) Alcohol R-OH (Hindered Alcohol) PMSC (Ar)CH₂SO₂Cl Alcohol->PMSC Nucleophilic Attack (Slow) Intermediate Protonated Ester (Transition State) PMSC->Intermediate Product R-OSO₂CH₂(Ar) (Sulfonate Ester) Intermediate->Product Deprotonation ProtonatedBase Base-H⁺Cl⁻ Base Base (e.g., Pyridine) Base->Intermediate

Caption: General mechanism for sulfonylation of an alcohol.

To accelerate this process for hindered substrates, a more potent strategy is required. The use of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), is the cornerstone of modern sulfonylation methods for challenging alcohols.[5][6]

The DMAP-Catalyzed Mechanism:

DMAP is significantly more nucleophilic than the hindered alcohol. It first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[5] This intermediate is much more electrophilic than the starting sulfonyl chloride, and its formation is the key catalytic step. The hindered alcohol can then attack this activated intermediate to form the desired sulfonate ester, regenerating the DMAP catalyst in the process.[7]

cluster_1 DMAP-Catalyzed Sulfonylation PMSC (Ar)CH₂SO₂Cl Intermediate N-Sulfonylpyridinium Salt (Highly Reactive) PMSC->Intermediate Fast Attack by DMAP DMAP DMAP (Catalyst) DMAP->PMSC Product R-OSO₂CH₂(Ar) (Sulfonate Ester) Intermediate->Product Attack by Hindered Alcohol Alcohol R-OH (Hindered Alcohol) Alcohol->Intermediate Product->DMAP Catalyst Regeneration

Caption: Catalytic cycle of DMAP in sulfonylation reactions.

This catalytic approach effectively circumvents the high activation energy of the direct reaction between the hindered alcohol and the sulfonyl chloride.

Detailed Experimental Protocol

This protocol describes a general and reliable method for the sulfonylation of a sterically hindered primary alcohol (neopentyl alcohol) using (4-propan-2-ylphenyl)methanesulfonyl chloride. It is adapted from established procedures for similar sulfonyl chlorides and can be modified for other hindered substrates.[1][8]

4.1. Materials and Reagents

  • Substrate: Neopentyl alcohol (2,2-dimethyl-1-propanol)

  • Reagent: (4-Propan-2-ylphenyl)methanesulfonyl chloride

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Solvent: Dichloromethane (DCM), anhydrous

  • Work-up Reagents: 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for flash column chromatography

4.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hindered alcohol (1.0 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the alcohol).

    • Rationale: An inert atmosphere is crucial as sulfonyl chlorides are moisture-sensitive. DMAP is the essential nucleophilic catalyst.[5]

  • Addition of Base: Add anhydrous triethylamine (TEA, 1.5 eq.) to the stirring solution. Cool the flask to 0 °C in an ice bath.

    • Rationale: TEA is a non-nucleophilic base used to neutralize the HCl byproduct, driving the reaction to completion.[4] Cooling prevents potential side reactions from the initial exothermic process.

  • Addition of Sulfonyl Chloride: Dissolve (4-propan-2-ylphenyl)methanesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring reaction mixture over 10-15 minutes.

    • Rationale: A slight excess of the sulfonylating agent ensures complete consumption of the valuable alcohol. Slow addition helps control the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Rationale: Sterically hindered reactions are often slow, requiring extended reaction times even when catalyzed.[4]

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl to quench the excess triethylamine.

    • Rationale: Quenching neutralizes the base, making the subsequent extraction cleaner.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Rationale: The acid wash removes residual amines (TEA, DMAP). The bicarbonate wash removes any remaining acidic species. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Data Summary and Expected Outcomes

The success of sulfonylation is highly dependent on the degree of steric hindrance around the hydroxyl group. The following table provides a general guide to reaction conditions and expected outcomes.

Alcohol TypeExampleKey ConditionsExpected OutcomeCitation(s)
Hindered Primary Neopentyl alcoholDMAP (cat.), TEA, 0 °C to RTGood to Excellent Yield (70-90%)[1],[8]
Hindered Secondary Di-isopropyl carbinolDMAP (cat.), TEA, RT to 40 °CModerate Yield (40-60%), longer time[9]
Tertiary tert-ButanolDMAP (cat.), TEA, longer timeLow Yield (<20%), Elimination is a major side product[10],[4]

Visualizing the Experimental Workflow

The following diagram outlines the complete experimental process from setup to the final purified product.

cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Alcohol, DMAP, DCM under N₂) Cool 2. Cool to 0 °C Add Triethylamine Setup->Cool Add_PMSC 3. Add Sulfonyl Chloride (Dropwise at 0 °C) Cool->Add_PMSC React 4. Reaction (Warm to RT, stir 12-24h) Add_PMSC->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Quench 6. Quench (1M HCl at 0 °C) Monitor->Quench Complete Extract 7. Extraction (Wash with HCl, NaHCO₃, Brine) Quench->Extract Dry 8. Dry and Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 9. Purification (Flash Chromatography) Dry->Purify Product Final Product (Pure Sulfonate Ester) Purify->Product

Caption: Step-by-step workflow for the sulfonylation protocol.

Troubleshooting Common Issues

  • Low or No Yield: The primary cause is often insufficient catalyst activity or unfavorable conditions.[4]

    • Solution: Ensure DMAP is fresh and used in sufficient quantity (5-10 mol%). Increase reaction time up to 48 hours. Cautiously increasing the temperature to 30-40 °C may help, but monitor for decomposition.

  • Formation of Alkene Byproduct: This is common with secondary and especially tertiary alcohols due to acid-catalyzed elimination.

    • Solution: Ensure at least 1.5 equivalents of the amine base (TEA or DIPEA) are used to effectively scavenge all generated HCl. Maintain a low reaction temperature.

  • Chloride Formation: In some cases, the intermediate sulfonate ester can be displaced by chloride ions.

    • Solution: Using a sulfonylating agent without chloride, such as a sulfonic anhydride, can mitigate this, though these reagents are often more expensive and less common.

Conclusion

The sulfonylation of sterically hindered alcohols with reagents like (4-propan-2-ylphenyl)methanesulfonyl chloride is a challenging but achievable transformation. Success hinges on moving beyond classical methods and employing a mechanistically informed approach. The use of a potent nucleophilic catalyst such as DMAP to generate a highly reactive intermediate is the most critical factor. By combining catalytic activation with the careful selection of a non-nucleophilic base and optimized reaction conditions, researchers can effectively synthesize valuable sulfonate ester intermediates from even the most sterically demanding alcohol substrates.

References

  • Mukaiyama, T. (2004). The Directed Aldol Reaction: 2-Methyl-3-hydroxy-3-phenylpropanoic Acid. Organic Syntheses, 81, 195. [Link]

  • Li, Z., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry, 88(8), 4818–4828. [Link]

  • Yoshida, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(09), 1633-1636. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonates by sulfonylation (tosylation). Retrieved from [Link]

  • Li, Z., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry, 88(8), 4818–4828. [Link]

  • Tayebee, R. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry, 2, 28-32. [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Beller, M., et al. (2009). Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. Angewandte Chemie International Edition, 48(31), 5752-5755. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421–4494. [Link]

  • Douglas, J. J., & Martin, R. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Journal of the American Chemical Society, 145(38), 21151–21159. [Link]

  • Kirchner, J., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1969–1973. [Link]

  • Tanabe, Y., et al. (2007). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Tetrahedron Letters, 48(20), 3539-3542. [Link]

  • Ghosh, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. [Link]

  • Hearst, P. J., & Noller, C. R. (1955). Methanesulfonyl chloride. Organic Syntheses, 35, 77. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Vilsmaier, E., & Sprügel, W. (1988). Methanesulfonyl Cyanide. Organic Syntheses, 6, 751. [Link]

  • Georganics. (n.d.). (4-Propan-2-ylphenyl)methanesulfonyl chloride. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-3. [Link]

  • Google Patents. (2014). CN103641681A - Synthetic method of neopentyl alcohol of high purity.
  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Głowacka, D., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1713. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Base Selection for Reactions with (4-propan-2-ylphenyl)methanesulfonyl Chloride

Introduction: The Synthetic Utility of (4-propan-2-ylphenyl)methanesulfonyl Chloride (4-propan-2-ylphenyl)methanesulfonyl chloride is a key building block in modern medicinal chemistry and drug development. Its structure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of (4-propan-2-ylphenyl)methanesulfonyl Chloride

(4-propan-2-ylphenyl)methanesulfonyl chloride is a key building block in modern medicinal chemistry and drug development. Its structure, featuring a cumyl (propan-2-ylphenyl) moiety, offers a unique lipophilic profile that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of target molecules. The primary reactivity of this sulfonyl chloride lies in its highly electrophilic sulfur center, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.[1]

The success of these transformations—leading to high yield, purity, and predictable outcomes—is critically dependent on the judicious selection of a base. The base is not merely a passive acid scavenger; it actively dictates the reaction mechanism, influences the rate, and can be the deciding factor between a successful synthesis and the formation of a complex mixture of byproducts. This guide provides a detailed exploration of the principles and protocols governing base selection for reactions involving this versatile reagent.

The Mechanistic Role of the Base in Sulfonylation Reactions

In the reaction of (4-propan-2-ylphenyl)methanesulfonyl chloride with a nucleophile (an alcohol, R-OH, or an amine, R-NH₂), a base performs two fundamental roles:

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium toward product formation.[2][3]

  • Mechanism Control & Rate Acceleration: Depending on its nature, the base can accelerate the reaction through one of two primary mechanistic pathways.

General Base Catalysis

In this pathway, the base functions to deprotonate the nucleophile, increasing its nucleophilicity. The resulting, more potent nucleophile then attacks the electrophilic sulfur atom of the sulfonyl chloride. This mechanism is typical for sterically hindered, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

Nucleophilic Catalysis

Here, the base itself is a potent nucleophile and directly attacks the sulfonyl chloride. This forms a highly reactive sulfonyl-base intermediate (e.g., a sulfonyl-pyridinium salt). This activated intermediate is then rapidly attacked by the alcohol or amine, regenerating the base catalyst and forming the desired product.[2][4] This pathway is characteristic of bases like pyridine and, most notably, 4-dimethylaminopyridine (DMAP), which is an exceptionally effective catalyst for these transformations.[4][5]

G cluster_0 General Base Catalysis (e.g., TEA) cluster_1 Nucleophilic Catalysis (e.g., DMAP) NuH Nucleophile (R-OH / R-NH₂) Nu_anion Activated Nucleophile (R-O⁻ / R-NH⁻) NuH->Nu_anion Deprotonation Base1 Base (Et₃N) BaseH Base·H⁺Cl⁻ Product1 Product (Sulfonate/Sulfonamide) Nu_anion->Product1 Nucleophilic Attack SulfonylCl (Ar)SO₂Cl HCl_byproduct HCl Product1->HCl_byproduct Elimination HCl_byproduct->BaseH Neutralization SulfonylCl2 (Ar)SO₂Cl Intermediate Reactive Intermediate [(Ar)SO₂-DMAP]⁺Cl⁻ SulfonylCl2->Intermediate Activation Base2 Catalyst (DMAP) Product2 Product (Sulfonate/Sulfonamide) Intermediate->Product2 Nucleophilic Attack NuH2 Nucleophile (R-OH / R-NH₂) Base2_regen Regenerated Catalyst Product2->Base2_regen Catalyst Turnover G start Select Nucleophile (Amine or Alcohol) amine Amine start->amine Type? alcohol Alcohol start->alcohol Type? primary_amine Primary or Unhindered Secondary? amine->primary_amine hindered_amine Hindered Secondary or Weakly Nucleophilic? primary_alcohol Primary or Secondary? alcohol->primary_alcohol tertiary_alcohol Tertiary or Hindered Secondary? primary_amine->hindered_amine No base_tea Use TEA or DIPEA (1.5 equiv) in DCM or THF primary_amine->base_tea Yes base_dmap Use TEA (1.5 equiv) + catalytic DMAP (0.1 equiv) in DCM hindered_amine->base_dmap Yes primary_alcohol->tertiary_alcohol No base_pyridine Use Pyridine (Solvent/Base) primary_alcohol->base_pyridine Yes tertiary_alcohol->base_dmap Yes base_strong Consider stronger conditions or alternative activation method tertiary_alcohol->base_strong Reaction fails? G cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification setup_node      Flask with Nucleophile, Base, Solvent.Under N₂ at 0 °C.     addition_node      Slow, dropwise addition ofSulfonyl Chloride solution.     setup_node->addition_node reaction_node      Stir at RT.Monitor by TLC/LC-MS.     addition_node->reaction_node workup_node      Aqueous quench, extraction,drying, and chromatography.     reaction_node->workup_node

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted (4-propan-2-ylphenyl)methanesulfonyl chloride from reaction

A comprehensive guide to the effective removal of unreacted (4-propan-2-ylphenyl)methanesulfonyl chloride from reaction mixtures. This technical support center is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to the effective removal of unreacted (4-propan-2-ylphenyl)methanesulfonyl chloride from reaction mixtures.

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and managing the purification of reactions involving (4-propan-2-ylphenyl)methanesulfonyl chloride. The inherent reactivity of this sulfonyl chloride, while essential for its synthetic utility, presents unique challenges in its removal post-reaction. This guide offers a multi-faceted approach, from quenching strategies to advanced purification techniques, to ensure the integrity and purity of your target compounds.

Understanding the Challenge: The Reactivity of (4-propan-2-ylphenyl)methanesulfonyl chloride

(4-propan-2-ylphenyl)methanesulfonyl chloride is a highly reactive electrophile, a characteristic driven by the electron-withdrawing sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters. However, unreacted sulfonyl chloride in a reaction mixture can lead to several complications:

  • Hydrolysis: In the presence of water, (4-propan-2-ylphenyl)methanesulfonyl chloride will hydrolyze to form the corresponding (4-propan-2-ylphenyl)methanesulfonic acid and hydrochloric acid. These acidic byproducts can complicate purification and may be detrimental to acid-sensitive products.[1]

  • Reaction with Solvents and Buffers: Nucleophilic solvents (e.g., methanol) or buffer components can react with the sulfonyl chloride, leading to the formation of unwanted side products.[1]

  • Co-elution during Chromatography: The polarity of (4-propan-2-ylphenyl)methanesulfonyl chloride can be similar to that of the desired product, leading to difficulties in separation by column chromatography.

  • Safety Hazards: Sulfonyl chlorides are lachrymators and are corrosive, making their complete removal essential for safe handling of the final product.[2][3]

This guide provides a systematic approach to navigate these challenges, ensuring efficient and complete removal of this reactive intermediate.

Decision-Making Workflow for Removal

Choosing the appropriate removal strategy depends on the stability of your desired product, the scale of your reaction, and the available resources. The following diagram outlines a general decision-making workflow.

Removal_Workflow Workflow for Selecting a Removal Method start Reaction Complete (Unreacted Sulfonyl Chloride Present) product_stability Is the product stable to aqueous basic conditions? start->product_stability quenching Aqueous Quenching (e.g., with NaHCO3) product_stability->quenching  Yes scavenger Scavenger Resin product_stability->scavenger  Sensitive Product/ High-Throughput non_aqueous_quench Non-Aqueous Quench (e.g., with an amine) product_stability->non_aqueous_quench  No extraction Liquid-Liquid Extraction quenching->extraction chromatography Column Chromatography extraction->chromatography Further purification needed end Pure Product extraction->end Sufficiently pure chromatography->end scavenger->end non_aqueous_quench->chromatography Quenching_Mechanism Quenching of (4-propan-2-ylphenyl)methanesulfonyl chloride sulfonyl_chloride (4-propan-2-ylphenyl)methanesulfonyl chloride h2o H2O (Hydrolysis) sulfonyl_chloride->h2o amine R2NH (Aminolysis) sulfonyl_chloride->amine sulfonic_acid (4-propan-2-ylphenyl)methanesulfonic acid (High Polarity, Water-Soluble Salt with Base) h2o->sulfonic_acid  + HCl sulfonamide N,N-dialkyl-(4-propan-2-ylphenyl)methanesulfonamide (Moderate-High Polarity) amine->sulfonamide  + R2NH2Cl

Sources

Optimization

Optimizing reaction conditions for (4-propan-2-ylphenyl)methanesulfonyl chloride

Technical Support Center: (4-propan-2-ylphenyl)methanesulfonyl chloride Welcome to the technical support center for (4-propan-2-ylphenyl)methanesulfonyl chloride (CAS 926201-18-5). This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-propan-2-ylphenyl)methanesulfonyl chloride

Welcome to the technical support center for (4-propan-2-ylphenyl)methanesulfonyl chloride (CAS 926201-18-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting advice for optimizing your reaction conditions.

(4-propan-2-ylphenyl)methanesulfonyl chloride is a key intermediate in organic synthesis, valued for its ability to introduce the (4-isopropylphenyl)methylsulfonyl group into molecules.[1] This moiety is often incorporated into pharmacologically active compounds. Like other sulfonyl chlorides, its reactivity is centered on the electrophilic sulfur atom, making it an excellent reactant for forming sulfonamides and sulfonate esters with various nucleophiles.[2][3]

This document is structured to address both general inquiries and specific experimental challenges, ensuring you can navigate the complexities of your synthesis with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and general reactivity of (4-propan-2-ylphenyl)methanesulfonyl chloride.

Q1: How should I properly store and handle (4-propan-2-ylphenyl)methanesulfonyl chloride to ensure its reactivity?

A1: Proper storage is critical for sulfonyl chlorides as they are highly sensitive to moisture.[4][5] Hydrolysis, the reaction with water, converts the sulfonyl chloride into the corresponding and unreactive sulfonic acid, which is often a polar byproduct that can complicate purification.[5]

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator is highly recommended to minimize exposure to atmospheric moisture.

  • Handling: When weighing and dispensing the reagent, do so quickly and in a low-humidity environment if possible. Use dry glassware and anhydrous solvents for all reactions to prevent hydrolysis.[5]

Q2: My sulfonyl chloride reagent is several months old. How can I assess its quality?

A2: The most common degradation pathway is hydrolysis to sulfonic acid.[4][5] To check the quality of an older bottle, you can perform a small-scale control reaction with a reliable, simple nucleophile (e.g., benzylamine). If this control reaction fails or gives a low yield, it is highly likely the reagent has degraded. For a more definitive analysis, you can use NMR spectroscopy to check for the presence of the sulfonic acid impurity. If degradation is confirmed, it is best to purchase a fresh bottle.[4]

Q3: What are the best choices for a base in sulfonylation reactions with this reagent?

A3: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] The choice of base depends on the nucleophile and the acid sensitivity of your substrate.

  • Triethylamine (Et₃N): A common, non-nucleophilic, and sterically hindered base used to scavenge HCl. It is a workhorse for many sulfonylation reactions.[4]

  • Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, but be aware that at higher temperatures, it can promote the conversion of the desired product into an undesired alkyl chloride byproduct.[4]

  • 4-Dimethylaminopyridine (DMAP): Used in catalytic amounts alongside a stoichiometric base like Et₃N to accelerate reactions, especially with sterically hindered alcohols.[4]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, particularly for N-sulfonylation reactions in polar aprotic solvents.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Monitoring the consumption of the starting material is key to determining the optimal reaction time and preventing the formation of byproducts from prolonged reaction times.

  • Thin-Layer Chromatography (TLC): The most common method for rapid, qualitative monitoring.[5][7] It allows you to visualize the disappearance of the starting amine or alcohol.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are more powerful for quantitative analysis and can help identify the components of the reaction mixture, including starting materials, products, and byproducts.[5]

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides solutions to common problems encountered during sulfonylation reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degraded Sulfonyl Chloride: The reagent has hydrolyzed due to moisture exposure.[4][5] 2. Weak Nucleophile: The amine or alcohol is sterically hindered or electronically deactivated.[5] 3. Incorrect Base: The chosen base may be too weak to effectively scavenge HCl, stalling the reaction.1. Use a fresh bottle of (4-propan-2-ylphenyl)methanesulfonyl chloride. Confirm the quality with a control reaction or NMR.[4] 2. Increase the reaction temperature cautiously or consider using a catalytic amount of DMAP to enhance reactivity.[5] 3. Switch to a stronger or more appropriate base (e.g., from K₂CO₃ to Et₃N).
Significant Amount of a Polar Byproduct 1. Water in the Reaction: Trace water in the solvent or on glassware is hydrolyzing the sulfonyl chloride to sulfonic acid.[5] 2. Protic Solvent: Solvents like ethanol or methanol can contain water and react themselves.1. Ensure all glassware is oven-dried. Use anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar).[5] 2. Switch to an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[5]
Di-sulfonylation of a Primary Amine 1. Incorrect Stoichiometry: Using an excess of the sulfonyl chloride.[8] 2. High Reaction Temperature: Higher temperatures can favor the second sulfonylation reaction.[5]1. Use a controlled amount of the sulfonyl chloride (typically 1.0-1.1 equivalents).[4] 2. Add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction.[4][8]
Product is Water-Soluble / Difficult to Extract 1. High Polarity of Product: The resulting sulfonamide or sulfonate ester has high polarity.1. After quenching the reaction, saturate the aqueous layer with NaCl (brine) before extraction. This increases the polarity of the aqueous phase and can drive the product into the organic layer.[4]
Formation of an Alkyl Chloride (from an alcohol) 1. Reaction with HCl Byproduct: The generated HCl can react with the intermediate sulfonate ester, particularly when using bases like pyridine.1. Use a non-nucleophilic base like triethylamine (Et₃N). Perform the reaction at low temperatures (0 °C) to minimize this side reaction.[6]

Visualized Workflow and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate a typical workflow and a decision-making process for addressing common issues.

G reagents 1. Combine Nucleophile & Anhydrous Solvent cool 2. Cool to 0 °C reagents->cool base 3. Add Base (e.g., Et3N, 1.5 equiv.) cool->base sulfonyl_chloride 4. Add Sulfonyl Chloride (1.1 equiv.) Dropwise base->sulfonyl_chloride react 5. Stir & Monitor by TLC (0 °C to RT) sulfonyl_chloride->react quench 6. Quench Reaction (e.g., aq. NH4Cl) react->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Purify Product (Chromatography or Recrystallization) extract->purify

Caption: Standard experimental workflow for a typical sulfonylation reaction.

G start Low or No Product Yield check_reagent Is Sulfonyl Chloride fresh and stored properly? start->check_reagent use_fresh Action: Use fresh reagent. Store under inert gas. check_reagent->use_fresh No check_conditions Are reaction conditions (base, temp) optimal? check_reagent->check_conditions Yes success Problem Resolved use_fresh->success optimize_base Action: Screen bases (Et3N, Pyridine). Consider DMAP catalyst. check_conditions->optimize_base No check_nucleophile Is the nucleophile sterically hindered? check_conditions->check_nucleophile Yes optimize_base->success optimize_temp Action: Cautiously increase temperature. optimize_temp->success force_conditions Action: Increase reaction time and/or temperature. check_nucleophile->force_conditions Yes check_nucleophile->success No force_conditions->success

Caption: A troubleshooting decision tree for diagnosing low-yield reactions.

Detailed Experimental Protocol: Synthesis of a Sulfonamide

This section provides a representative, step-by-step procedure for the reaction of (4-propan-2-ylphenyl)methanesulfonyl chloride with a primary amine.

Objective: To synthesize N-benzyl-1-(4-isopropylphenyl)methanesulfonamide.

Reagents and Materials:

  • Benzylamine

  • (4-propan-2-ylphenyl)methanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 equiv.) and anhydrous DCM (to make a ~0.2 M solution). Place the flask in an ice-water bath and cool to 0 °C with stirring.

    • Rationale: An inert atmosphere and anhydrous conditions prevent hydrolysis of the sulfonyl chloride.[5] Cooling controls the initial exotherm of the reaction.

  • Addition of Base: Add triethylamine (1.5 equiv.) to the stirred amine solution.

    • Rationale: The base is added before the sulfonyl chloride to ensure it is available to neutralize the HCl as it is formed.[4]

  • Addition of Sulfonyl Chloride: In a separate container, dissolve (4-propan-2-ylphenyl)methanesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Rationale: A slight excess of the sulfonyl chloride ensures full consumption of the amine. Slow, dropwise addition prevents localized high concentrations and potential side reactions like di-sulfonylation.[4][8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC until the starting amine is fully consumed (typically 2-12 hours).[4]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

    • Rationale: Quenching destroys any remaining reactive species. NH₄Cl is a mild acid that helps to protonate excess base without being strongly acidic.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Rationale: The NaHCO₃ wash removes any residual acidic species, and the brine wash helps to remove water from the organic layer.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Sulfonyl halide.
  • BenchChem. (2025).
  • Georganics. (n.d.). (4-Propan-2-ylphenyl)methanesulfonyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.

Sources

Troubleshooting

Technical Support Guide: Managing the Hydrolysis of (4-propan-2-ylphenyl)methanesulfonyl chloride During Aqueous Workup

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the challenges and solutions associated with the hydrolysis of (4-propan-2-ylphenyl)methanesulfony...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the challenges and solutions associated with the hydrolysis of (4-propan-2-ylphenyl)methanesulfonyl chloride during experimental workup. As a senior application scientist, this resource is designed to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is (4-propan-2-ylphenyl)methanesulfonyl chloride and why is its hydrolysis a concern?

(4-propan-2-ylphenyl)methanesulfonyl chloride is a chemical compound utilized in various research applications.[1] Like other sulfonyl chlorides, it is highly reactive towards nucleophiles. The primary concern during its use in synthesis is its susceptibility to hydrolysis, where it reacts with water. This unwanted side reaction consumes the starting material, leading to a reduced yield of the desired product, and can introduce impurities that complicate purification.[2] The hydrolysis of sulfonyl chlorides, including (4-propan-2-ylphenyl)methanesulfonyl chloride, results in the formation of the corresponding sulfonic acid and hydrochloric acid.[2]

Q2: What is the mechanism of sulfonyl chloride hydrolysis?

The hydrolysis of a sulfonyl chloride, such as methanesulfonyl chloride, is a nucleophilic attack by water on the sulfur atom.[3] This leads to the displacement of the chloride ion, forming methanesulfonic acid and hydrogen chloride.[3] The reactivity of the sulfonyl chloride group is due to the electrophilic nature of the sulfur atom, which is made electron-deficient by the two oxygen atoms and the chlorine atom.[4]

Q3: What are the tell-tale signs that significant hydrolysis of (4-propan-2-ylphenyl)methanesulfonyl chloride has occurred during my workup?

There are several key indicators that suggest unwanted hydrolysis has taken place:

  • Reduced Yield: A lower than expected yield of your target molecule is the most direct sign.[2]

  • Acidification of the Aqueous Layer: The formation of the corresponding sulfonic acid and hydrochloric acid will lower the pH of your aqueous phase.[2]

  • Difficulties in Purification: The sulfonic acid byproduct is typically more polar than the parent sulfonyl chloride. This can lead to issues during chromatographic purification, such as streaking on TLC plates or the appearance of persistent, polar impurities in your final product.[2]

  • Inconsistent Results: High variability in yield between experimental runs can often be attributed to differing levels of water contamination or exposure during the workup.[2]

Troubleshooting Guide: Proactive and Reactive Strategies

This section provides actionable advice to minimize hydrolysis and to address it when it occurs.

Proactive Measures to Prevent Hydrolysis

The most effective strategy is to prevent water from reacting with your sulfonyl chloride in the first place.

Issue: Low yield of the desired product, with evidence of significant hydrolysis.

Root Cause: Presence of water during the reaction or workup.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepRationaleExpected Outcome
Ensure Anhydrous Reaction Conditions Minimizing water content is crucial for preventing hydrolysis.[5]A cleaner reaction profile with a higher yield of the desired product.
Use Dry Solvents and Reagents All solvents and reagents should be rigorously dried before use.[5]Reduced opportunity for premature hydrolysis of the sulfonyl chloride.
Employ an Inert Atmosphere Conducting the reaction under a nitrogen or argon atmosphere excludes atmospheric moisture.[5]Prevention of hydrolysis from ambient humidity.
Thoroughly Dry Glassware Oven-drying glassware before use removes adsorbed water.[5]Elimination of a common source of water contamination.
Reactive Measures During Aqueous Workup

If an aqueous workup is unavoidable, the following steps can mitigate the extent of hydrolysis.

Issue: The need to remove water-soluble byproducts necessitates an aqueous wash, but this leads to hydrolysis of the sulfonyl chloride.

Root Cause: Prolonged contact of the sulfonyl chloride with the aqueous phase.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepRationaleExpected Outcome
Perform Workup at Low Temperature Hydrolysis rates are generally slower at lower temperatures.Minimized hydrolysis of the product during the workup procedure.[5]
Minimize Contact Time Quickly perform the aqueous wash and separate the layers promptly.Reduced opportunity for the sulfonyl chloride to react with water.[5]
Use Brine for Washes The high salt concentration of brine can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".Enhanced separation of the organic layer and potentially reduced hydrolysis due to lower water activity.
Immediate Extraction Extract the product into a suitable organic solvent as quickly as possible after the aqueous wash.Rapid removal of the sulfonyl chloride from the aqueous environment, thus halting further hydrolysis.[5]

Experimental Protocols

Standard Anhydrous Reaction Setup

This protocol is designed to minimize exposure to water throughout the reaction.

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, dropping funnel)

  • Anhydrous solvent (e.g., dichloromethane, freshly distilled)

  • Anhydrous reagents

  • Nitrogen or argon gas supply with a manifold

  • Septa and syringes for reagent transfer

Procedure:

  • Assemble the glassware while it is still hot from the oven and allow it to cool under a positive pressure of inert gas.

  • Add the anhydrous solvent and starting materials to the reaction flask via syringe or cannula.

  • If a reagent is to be added portion-wise, use a dropping funnel that has been dried and purged with inert gas.

  • Maintain a positive pressure of inert gas throughout the reaction.

Rapid and Cold Aqueous Workup Protocol

This protocol is for situations where an aqueous wash is necessary to remove water-soluble impurities.

Materials:

  • Ice bath

  • Separatory funnel

  • Cold deionized water or brine

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding cold water or a saturated aqueous solution (e.g., ammonium chloride).

  • Promptly transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer quickly with cold brine.

  • Separate the organic layer and immediately dry it over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

Visualizing the Problem and Solution

The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the undesired sulfonic acid.

Hydrolysis SulfonylChloride (4-propan-2-ylphenyl)methanesulfonyl chloride TransitionState Transition State SulfonylChloride->TransitionState Nucleophilic Attack Water H₂O Water->TransitionState SulfonicAcid (4-propan-2-ylphenyl)methanesulfonic acid TransitionState->SulfonicAcid Chloride leaving HCl HCl TransitionState->HCl

Caption: Hydrolysis of (4-propan-2-ylphenyl)methanesulfonyl chloride.

Recommended Workup Workflow

This diagram outlines the key steps in a workup designed to minimize hydrolysis.

WorkupWorkflow Start Reaction Mixture Cool Cool to 0 °C Start->Cool Quench Quench with Cold Aqueous Solution Cool->Quench Extract Rapid Extraction with Organic Solvent Quench->Extract Wash Quick Wash with Cold Brine Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product Desired Product Concentrate->Product

Caption: Recommended workflow to minimize hydrolysis during workup.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Georganics. (n.d.). (4-Propan-2-ylphenyl)methanesulfonyl chloride.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (2025). preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction.

Sources

Optimization

Technical Support Center: Quenching Excess (4-propan-2-ylphenyl)methanesulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with (4-propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with (4-propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5). Unreacted sulfonyl chlorides are highly reactive electrophiles that can severely interfere with downstream biological assays and chromatographic purifications.

Because this specific reagent is a benzylic sulfonyl chloride, it exhibits unique reactivity profiles that render standard quenching protocols (like simple water washes) ineffective or problematic. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-purity product isolation.

Part 1: Mechanistic Insights – The Sulfene Pathway

To successfully quench (4-propan-2-ylphenyl)methanesulfonyl chloride, one must understand its specific chemical behavior. Unlike standard aryl sulfonyl chlorides (e.g., tosyl chloride), benzylic sulfonyl chlorides possess acidic alpha-protons adjacent to the sulfonyl group.

During a typical sulfonylation reaction, an amine base (such as triethylamine or DIPEA) is used. In the presence of these bases, the benzylic sulfonyl chloride undergoes a rapid E1cB-like elimination of HCl to generate a highly reactive sulfene intermediate (Ar-CH=SO₂) [2].

When you introduce a quenching agent, you are not merely attacking the intact sulfonyl chloride; you are often trapping this transient sulfene. If the quenching agent is a poor nucleophile (like water in a biphasic system), the sulfene can undergo detrimental side reactions, including oligomerization. Conversely, using a designed nucleophile (like a diamine) rapidly intercepts both the sulfene and the intact chloride, forming an easily separable byproduct [1][3].

SulfenePathway SC (4-isopropylphenyl)methanesulfonyl chloride (Ar-CH2-SO2Cl) Sulfene Sulfene Intermediate (Ar-CH=SO2) SC->Sulfene Base (e.g., Et3N) - HCl Acid Sulfonic Acid Salt (Ar-CH2-SO3Na) SC->Acid H2O / NaHCO3 Slow Hydrolysis Amide Basic Sulfonamide (Ar-CH2-SO2-NH-R) SC->Amide DMEDA Direct Attack Sulfene->Acid H2O Fast Trapping Sulfene->Amide DMEDA Fast Trapping

Reaction pathways of benzylic sulfonyl chlorides: Sulfene formation vs. direct nucleophilic attack.

Part 2: Troubleshooting FAQs

Q1: I attempted to quench the reaction by adding water and stirring, but LCMS still shows unreacted (4-propan-2-ylphenyl)methanesulfonyl chloride. Why? A1: Water is a relatively poor nucleophile for direct attack on sulfonyl chlorides. Furthermore, if your reaction was performed in a chlorinated solvent like dichloromethane (DCM), adding water creates a biphasic system. The intact sulfonyl chloride remains trapped in the organic layer, isolated from the aqueous quenching agent, leading to extremely slow hydrolysis [1]. Solution: You must either add a miscible co-solvent (like THF or methanol) to homogenize the mixture, or switch to a highly nucleophilic, organic-soluble quenching agent like N,N-dimethylethylenediamine (DMEDA).

Q2: My target molecule is acid-sensitive. How can I remove the excess sulfonyl chloride without using the 1M HCl washes required for amine-based quenches? A2: If your product degrades under acidic aqueous conditions, you cannot use the DMEDA quench. Instead, utilize a solid-supported polyamine scavenger resin (e.g., PS-Trisamine). The resin covalently traps both the sulfonyl chloride and any generated sulfene onto a macroscopic polymer bead. This allows you to remove the excess reagent via simple filtration, keeping the reaction mixture completely neutral.

Q3: I used N,N-dimethylethylenediamine (DMEDA) to quench, but my product yield was unexpectedly low after the workup. What went wrong? A3: The DMEDA quench relies on forming a basic sulfonamide byproduct that is subsequently extracted into an acidic aqueous phase (1M HCl) [3]. If your desired product also contains a basic amine center, the 1M HCl wash will protonate your product and extract it into the aqueous layer alongside the quenched byproduct. Solution: Carefully adjust the pH of the wash to differentiate the pKa of your product from the pKa of the DMEDA-adduct (typically ~9.0), or switch to a scavenger resin protocol.

Part 3: Experimental Protocols

To ensure self-validating and reliable workflows, select the protocol that best matches the physicochemical properties of your target molecule.

Protocol A: The DMEDA Quench (Gold Standard for Neutral Products)

This is the most efficient method for neutral, acid-stable products. DMEDA reacts with the excess sulfonyl chloride to form a sulfonamide bearing a tertiary amine "handle." This handle is easily protonated and washed away in dilute acid [3].

  • Reaction Monitoring: Confirm the completion of your primary sulfonylation reaction via TLC or LCMS. Estimate the amount of unreacted (4-propan-2-ylphenyl)methanesulfonyl chloride remaining.

  • Amine Addition: To the crude reaction mixture (typically in DCM or THF) at room temperature, add 0.3 to 0.5 molar equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the initial amount of sulfonyl chloride used.

  • Incubation: Stir the mixture vigorously for 20–30 minutes.

  • Validation: Pull a small aliquot and check via LCMS to ensure the complete disappearance of the sulfonyl chloride mass.

  • Acidic Wash: Dilute the reaction with an organic solvent that provides good phase separation (e.g., Ethyl Acetate). Transfer to a separatory funnel and wash the organic layer twice with 1M HCl (aqueous). This removes the base, the DMEDA-sulfonamide byproduct, and any unreacted DMEDA.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃, followed by saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Scavenger Resin Quench (For Acid-Sensitive or Basic Products)

Use this protocol when aqueous acidic washes would degrade or extract your target molecule.

  • Resin Preparation: Select a primary amine-functionalized polystyrene resin (e.g., PS-Trisamine). Calculate the required amount based on a loading of 2.5 to 3.0 equivalents relative to the estimated excess sulfonyl chloride.

  • Addition: Add the dry resin directly to the crude reaction mixture. If the reaction is too concentrated, dilute with a small amount of DCM or THF to ensure the resin can swell properly.

  • Agitation: Gently shake or use an orbital shaker (do not use a magnetic stir bar, as it will mechanically grind and destroy the polymer beads) at room temperature for 2 to 4 hours.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) frit.

  • Washing: Wash the resin cake thoroughly with DCM and Methanol (alternating 2x) to elute any trapped product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude, sulfonyl chloride-free product.

Protocol C: Homogenized Hydrolysis Quench (For Robust, Large-Scale Reactions)

Best suited for scale-up scenarios where expensive resins or amine reagents are not viable.

  • Solvent Adjustment: If the reaction was run in a water-immiscible solvent (like DCM), add an equal volume of Methanol or THF to the reaction flask to act as a phase-transfer homogenizer.

  • Base Addition: Slowly add a saturated aqueous solution of NaHCO₃ (5-10 equivalents) to the mixture.

  • Hydrolysis: Stir vigorously at room temperature for 1 to 2 hours. The base promotes the formation of the sulfene, which is then rapidly trapped by the water/hydroxide to form the water-soluble (4-propan-2-ylphenyl)methanesulfonic acid sodium salt.

  • Separation: Evaporate the volatile co-solvent (THF/MeOH) under reduced pressure. Extract the remaining aqueous mixture with Ethyl Acetate or DCM. The sulfonic acid byproduct will remain in the basic aqueous layer.

Part 4: Data Presentation

Table 1: Comparison of Quenching Strategies for (4-propan-2-ylphenyl)methanesulfonyl chloride

Quenching AgentPrimary MechanismPost-Quench Removal MethodProsConsBest Suited For
N,N-dimethylethylenediamine (DMEDA) Rapid nucleophilic attack forming a basic sulfonamideAcidic aqueous wash (e.g., 1M HCl)Extremely fast; highly efficient; breaks emulsions easily.Requires acidic workup; incompatible with basic target molecules.Neutral, acid-stable target molecules.
PS-Trisamine Resin Covalent binding of sulfene/chloride to polymer matrixSimple physical filtrationNo aqueous workup required; completely neutral conditions.Resins are expensive; requires longer incubation times (2-4 hrs).Acid-sensitive, basic, or highly water-soluble products.
Sat. NaHCO₃ / Water Base-promoted sulfene formation followed by hydrolysisBasic aqueous washVery economical; uses standard laboratory reagents.Slow in biphasic systems; prone to forming stubborn emulsions.Highly robust products; large-scale synthesis.

References

  • Truce, W. E., et al. "SULFONATE ESTERS OF α-CHLOROALDOXIMES, ALDOXIMES, AND AMIDOXIMES VIA "SULFENE" ADDITION". Canadian Journal of Chemistry, 1966. Available at: [Link]

Troubleshooting

Technical Support Center: Managing HCl Byproducts in (4-propan-2-ylphenyl)methanesulfonyl Chloride Workflows

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working with (4-propan-2-ylphenyl)methanesulfonyl chloride (also known as p-isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working with (4-propan-2-ylphenyl)methanesulfonyl chloride (also known as p-isopropylbenzylsulfonyl chloride).

While sulfonylation is a fundamental transformation, the stoichiometric generation of hydrogen chloride (HCl) during this process requires precise management. Failure to adequately scavenge HCl will protonate your nucleophile and stall the reaction[1]. More critically, because this specific reagent is a benzylic sulfonyl chloride, improper base selection can trigger alternative mechanistic pathways (such as sulfene formation) that lead to severe yield degradation and complex impurity profiles[2].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure robust and high-yielding sulfonamide syntheses.

Mechanistic Insight: The Dual Pathway of Benzylic Sulfonyl Chlorides

To effectively troubleshoot this reaction, you must understand the causality behind the reagent's behavior. Unlike standard aromatic sulfonyl chlorides (e.g., tosyl chloride), (4-propan-2-ylphenyl)methanesulfonyl chloride possesses acidic alpha-protons adjacent to the sulfonyl group. This structural feature allows the reaction to proceed via two distinct mechanistic pathways depending on the HCl scavenger used:

  • Direct Nucleophilic Substitution ( SN​2 -like): Favored by weak, nucleophilic bases (e.g., Pyridine). The amine attacks the sulfur atom directly, displacing the chloride ion and generating HCl, which is immediately neutralized by the base.

  • Sulfene Elimination-Addition: Favored by strong, non-nucleophilic bases (e.g., Triethylamine). The strong base deprotonates the alpha-carbon, eliminating chloride to form a transient, highly reactive sulfene intermediate ( Ar−CH=SO2​ )[2]. While the sulfene can react with the amine to form the desired product, it is highly prone to dimerization and rapid hydrolysis.

G SM (4-propan-2-ylphenyl)methanesulfonyl chloride Direct Direct Nucleophilic Attack (Favored by Weak Bases) SM->Direct + Amine & Pyridine Sulfene Sulfene Intermediate [Ar-CH=SO2] (Favored by Strong Bases) SM->Sulfene + TEA (Alpha-Deprotonation) Product Desired Sulfonamide Direct->Product HCl HCl Byproduct Direct->HCl Sulfene->Product + Amine SideProd Degradation / Dimers Sulfene->SideProd + Moisture / Self-Reaction Scavenged Neutralized Salt (e.g., Pyridinium HCl) HCl->Scavenged Scavenged by Base

Mechanistic divergence in benzylic sulfonylation based on HCl scavenger selection.

Troubleshooting FAQs

Q1: My sulfonylation reaction stalls at exactly 50% conversion, even with extended reaction times. What is happening? A: This is a classic symptom of un-scavenged HCl. The reaction generates one equivalent of HCl for every equivalent of sulfonamide produced. If no exogenous base is present, this HCl rapidly protonates the remaining unreacted amine ( R−NH2​+HCl→R−NH3+​Cl− ). The resulting ammonium salt is non-nucleophilic, effectively killing the reaction at 50% conversion[1]. Solution: Ensure you are using at least 1.2 to 2.0 equivalents of an appropriate acid scavenger.

Q2: I added Triethylamine (TEA) to scavenge HCl, but my yield dropped to 30% and the reaction turned dark brown with multiple TLC spots. Why? A: TEA is a relatively strong base ( pKa​≈10.75 ) and promotes the rapid deprotonation of the benzylic position in (4-propan-2-ylphenyl)methanesulfonyl chloride, generating a sulfene intermediate[2]. Sulfenes are highly electrophilic and will react with any available nucleophile—including trace moisture to form sulfonic acids, or with themselves to form dimeric impurities. Solution: Switch to a weaker base like Pyridine ( pKa​≈5.2 ), which acts as a nucleophilic catalyst (forming a transient sulfonylpyridinium species) without forcing the destructive sulfene pathway.

Q3: How can I perform this reaction with water-soluble amino acids where anhydrous organic bases are ineffective? A: Employ modified Schotten-Baumann conditions. This involves running the reaction in a biphasic system (e.g., 2-Methyltetrahydrofuran and water) using an inorganic base like Sodium Carbonate ( Na2​CO3​ ) to scavenge the HCl[3]. The inorganic base keeps the aqueous layer alkaline, ensuring the amino acid remains deprotonated and nucleophilic, while the biphasic nature limits the hydrolysis of the sulfonyl chloride.

Q4: I am running a high-throughput parallel synthesis library. Liquid-liquid extractions to remove HCl salts are bottlenecking my workflow. Are there alternatives? A: Yes. Poly(amidoamine) (PAMAM) dendrimers or specialized amine-functionalized resins can be used as solid-phase or macromolecular HCl scavengers[4]. They neutralize the generated acid and can be rapidly filtered out of the reaction mixture, leaving the pure sulfonamide in the solution phase.

Quantitative Comparison of HCl Scavengers

Selecting the correct base is the single most important variable in optimizing this reaction. Use the table below to match the scavenger to your specific substrate needs.

Scavenger BaseConjugate Acid pKa​ Sulfene Promotion RiskPrimary Mechanism of ActionRecommended Use Case
Pyridine 5.2LowNucleophilic Catalysis / Acid NeutralizationStandard anhydrous sulfonylation of primary/secondary amines.
Triethylamine (TEA) 10.75HighAlpha-deprotonation (Sulfene pathway)Only when sulfene trapping is specifically desired[2].
Sodium Carbonate ( Na2​CO3​ ) 10.3Low (in biphasic)Aqueous Acid NeutralizationSchotten-Baumann conditions for aqueous/amino acid substrates[3].
PAMAM Dendrimers ~9.0LowSolid-phase/Macromolecular ScavengingHigh-throughput parallel synthesis requiring rapid purification[4].

Field-Validated Experimental Protocols

Protocol A: Anhydrous Pyridine-Mediated Sulfonylation

Use this protocol to minimize sulfene formation when reacting standard organic-soluble amines.

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine nucleophile (1.0 equiv) and anhydrous Pyridine (2.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality note: Cooling controls the exotherm of the reaction and suppresses the rate of any background hydrolysis or side reactions.

  • Addition: Dissolve (4-propan-2-ylphenyl)methanesulfonyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the amine via TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3​ to neutralize any remaining trace acid and hydrolyze unreacted sulfonyl chloride. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl to remove excess pyridine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Biphasic Schotten-Baumann Sulfonylation

Use this protocol for amino acids, highly polar amines, or when avoiding organic bases is necessary.

  • Preparation: Dissolve the amine or amino acid (1.0 equiv) and Sodium Carbonate ( Na2​CO3​ , 2.0 equiv) in a 1:1 mixture of Water and 2-Methyltetrahydrofuran (2-MeTHF)[3].

  • Cooling: Cool the biphasic mixture to 0 °C. Ensure the stirring rate is highly vigorous (e.g., >800 rpm). Causality note: Vigorous stirring is critical in biphasic systems to ensure the HCl generated in the organic phase is rapidly neutralized by the aqueous base before it can protonate the amine.

  • Addition: Add (4-propan-2-ylphenyl)methanesulfonyl chloride (1.2 equiv) dissolved in 2-MeTHF dropwise over 20 minutes.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Periodically check the pH of the aqueous layer; if it drops below 8, add additional Na2​CO3​ .

  • Work-up: Separate the layers. If the product is an acid, acidify the aqueous layer to pH 2 using 10% HCl at 0 °C, which will typically precipitate the product[3]. Collect the precipitate by filtration, wash with cold water, and dry.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations , MDPI. Available at: [Link]

  • Dendrimers as Scavengers for Rapid Purification in Solution-Phase Parallel Synthesis , Sciforum. Available at: [Link]

  • Reactions of Sulfenes with Schiff Bases. The Stereochemistry and Thermal Fragmentation of Thiazetidine 1,1-Dioxide , Bulletin of the Chemical Society of Japan. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonylating Agents: (4-propan-2-ylphenyl)methanesulfonyl chloride vs. Mesyl chloride

Introduction In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the activation of alcohols and the protection of amines.[1] By converting a poor leaving group like a hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the activation of alcohols and the protection of amines.[1] By converting a poor leaving group like a hydroxyl into a sulfonate ester, or a reactive amine into a stable sulfonamide, these reagents open up a vast array of subsequent synthetic transformations.[1][2] Among the most common of these is methanesulfonyl chloride (mesyl chloride, MsCl), prized for its high reactivity and the compact nature of the installed "mesyl" group.[3]

However, the very reactivity of mesyl chloride can sometimes be a double-edged sword, and the properties of the resulting mesylate or sulfonamide may not always be ideal for a given synthetic route. This has led to the development of a diverse toolkit of sulfonylating agents with tailored steric and electronic properties. This guide provides an in-depth, data-supported comparison between the archetypal mesyl chloride and a more structurally complex alternative, (4-propan-2-ylphenyl)methanesulfonyl chloride. We will explore how the structural differences between a simple alkyl and a substituted benzyl group attached to the sulfonyl chloride moiety translate into distinct performance characteristics, guiding the researcher in making an informed selection for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical properties of a reagent dictate its handling, solubility, and behavior in a reaction mixture. A comparison of mesyl chloride and (4-propan-2-ylphenyl)methanesulfonyl chloride reveals significant differences stemming directly from their molecular architecture.

PropertyMesyl Chloride(4-propan-2-ylphenyl)methanesulfonyl chloride
CAS Number 124-63-0[4]926201-18-5[5]
Chemical Formula CH₃SO₂Cl[4][6]C₁₀H₁₃ClO₂S
Molecular Weight 114.54 g/mol [4]232.72 g/mol
Appearance Colorless to pale-yellow liquid[6][7][8]Solid (Predicted)
Odor Pungent, unpleasant[4][9]N/A
Boiling Point 161 °C at 730 mmHg[4][6]N/A
Melting Point -32 °C[4][6]N/A
Solubility Soluble in polar organic solvents; reacts with water.[4][8]Soluble in common organic solvents.

Structural Analysis and Its Impact on Reactivity

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom and the steric accessibility of this reaction center.[10][11] The differences between mesyl chloride and (4-propan-2-ylphenyl)methanesulfonyl chloride in these regards are profound.

Mesyl Chloride (MsCl): The Small and Reactive Workhorse

Mesyl chloride's structure is the epitome of simplicity: a small methyl group attached to the sulfonyl chloride functional group.[3] This has two major consequences for its reactivity:

  • Low Steric Hindrance: The compact methyl group presents a minimal physical barrier, allowing nucleophiles (like alcohols and amines) to readily attack the electrophilic sulfur atom. This translates to generally fast reaction rates.[2][3]

  • Presence of α-Hydrogens: The hydrogens on the methyl group are acidic and can be abstracted by a base. This opens up an alternative reaction pathway to direct nucleophilic substitution: an elimination-addition mechanism that proceeds through a highly reactive sulfene intermediate (CH₂=SO₂).[6][9][12] The prevalence of this pathway is highly dependent on the reaction conditions, particularly the strength of the base used.[12]

** (4-propan-2-ylphenyl)methanesulfonyl chloride: The Bulky and Modulated Reagent**

This reagent is a derivative of benzylsulfonyl chloride, featuring a bulky isopropyl group at the para position of the benzene ring.

  • High Steric Hindrance: The entire (4-propan-2-ylphenyl)methyl group is substantially larger than a methyl group. This steric bulk shields the electrophilic sulfur atom, hindering the approach of nucleophiles and leading to slower reaction rates compared to mesyl chloride.[11][13] This effect is analogous to the decreased reactivity of p-toluenesulfonyl chloride (TsCl) compared to MsCl.[3]

  • Electronic Effects: The isopropyl group is weakly electron-donating, which has a minor electronic effect on the distant sulfonyl group. More significantly, the presence of the aromatic ring can influence the properties of the resulting sulfonate or sulfonamide, often making them more crystalline and easier to purify by recrystallization, a notable advantage over many oily mesylate products.[2]

  • Presence of α-Hydrogens: Like mesyl chloride, this reagent possesses acidic hydrogens on the methylene (CH₂) bridge between the phenyl ring and the sulfonyl group. Therefore, it also has the potential to form a sulfene intermediate under basic conditions.

Caption: Steric comparison of Mesyl Chloride and its substituted benzyl analogue.

Reaction Mechanisms: Direct Substitution vs. Sulfene Intermediate

For sulfonyl chlorides possessing α-hydrogens, two primary mechanistic pathways compete during reactions with nucleophiles in the presence of a base.

  • Direct Nucleophilic Substitution (SN2-like): The nucleophile (e.g., an alcohol or amine) directly attacks the electrophilic sulfur atom, displacing the chloride leaving group. This is often depicted as a concerted or near-concerted process.

  • Elimination-Addition (via Sulfene): A base removes an α-hydrogen, leading to the elimination of HCl and the formation of a transient sulfene intermediate. This highly reactive species is then rapidly trapped by the nucleophile.[9][12]

The choice of base is critical. Non-nucleophilic, strong bases like triethylamine can favor the sulfene pathway, whereas weaker bases like pyridine are less likely to deprotonate the α-carbon, favoring direct substitution.[12]

G cluster_0 Direct Substitution (SN2-like) cluster_1 Elimination-Addition (Sulfene Pathway) A_start R-CH₂SO₂Cl + Nu-H A_ts Transition State [Nu---S---Cl] A_start->A_ts Nucleophilic Attack A_end R-CH₂SO₂Nu + HCl A_ts->A_end B_start R-CH₂SO₂Cl + Base B_inter Sulfene Intermediate [R-CH=SO₂] B_start->B_inter E1cb-like Elimination B_end R-CH₂SO₂Nu B_inter->B_end + Nu-H (Trapping)

Caption: Competing mechanisms for sulfonyl chlorides with α-hydrogens.

Experimental Protocols and Performance Comparison

General Protocol 1: Sulfonylation of an Alcohol

This protocol provides a standard starting point for converting a primary or secondary alcohol into a sulfonate ester.

Materials:

  • Alcohol (1.0 eq.)

  • Sulfonyl chloride (MsCl or (4-propan-2-ylphenyl)methanesulfonyl chloride, 1.1-1.2 eq.)

  • Non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.5 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.1-1.2 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the cooled alcohol solution. Maintain the temperature at 0 °C during the addition.[14]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting alcohol is consumed, quench the reaction by adding cold water or 1 M HCl.[14] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove the base and its salt.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Performance Comparison:

  • With Mesyl Chloride: Expect a rapid reaction, often complete within 1-4 hours at room temperature.[2] The resulting mesylate may be an oil, potentially requiring chromatographic purification.[2]

  • With (4-propan-2-ylphenyl)methanesulfonyl chloride: The reaction will likely be significantly slower due to steric hindrance. It may require extended reaction times (4-24 hours) or gentle heating to proceed to completion. The resulting sulfonate ester is more likely to be a crystalline solid, which can often be purified by simple recrystallization.

General Protocol 2: N-Sulfonylation of a Primary or Secondary Amine

This protocol details the formation of a stable sulfonamide, often used as a protecting group.

Materials:

  • Amine (1.0 eq.)

  • Sulfonyl chloride (MsCl or (4-propan-2-ylphenyl)methanesulfonyl chloride, 1.05-1.1 eq.)

  • Base (e.g., Pyridine or Triethylamine, 1.2-1.5 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), the base (1.2-1.5 eq.), and the anhydrous solvent.[14][15]

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of the sulfonyl chloride (1.05-1.1 eq.) in the anhydrous solvent dropwise to the stirred amine solution at 0 °C.[14][15]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine (typically 2-16 hours).[14]

  • Workup and Purification: Follow steps 5-8 from the alcohol sulfonylation protocol. The resulting sulfonamides are generally very stable.

Performance Comparison:

  • With Mesyl Chloride: The reaction is typically efficient and high-yielding for a wide range of primary and secondary amines.[14]

  • With (4-propan-2-ylphenyl)methanesulfonyl chloride: Reactivity will be lower. For sterically hindered amines, this reagent may fail to react or give low yields where mesyl chloride would succeed. The resulting sulfonamide is significantly bulkier, which could be a desirable feature for certain applications (e.g., directing group effects, modifying solubility).

G start Dissolve Substrate (Alcohol or Amine) + Base in Anhydrous Solvent cool Cool to 0 °C start->cool add Dropwise Addition of Sulfonyl Chloride Solution cool->add react Warm to Room Temperature Monitor by TLC add->react workup Aqueous Workup (Quench, Extract, Wash) react->workup purify Dry and Concentrate Purify Crude Product workup->purify

Sources

Comparative

Validated Analytical Methods for (4-Propan-2-ylphenyl)methanesulfonyl Chloride: A Comparative Guide

Executive Summary (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5), commonly referred to as 4-isopropylbenzylsulfonyl chloride, is a highly reactive electrophilic building block utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS: 926201-18-5), commonly referred to as 4-isopropylbenzylsulfonyl chloride, is a highly reactive electrophilic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because of the inherent reactivity of the sulfonyl chloride functional group, achieving accurate, reproducible analytical quantification presents a significant chromatographic challenge. This guide objectively compares the performance of various analytical modalities, detailing the causality behind method selection, and provides self-validating experimental protocols designed for drug development professionals.

The Causality of Method Selection: Overcoming Chemical Reactivity

The fundamental hurdle in analyzing aliphatic and benzylic sulfonyl chlorides is their extreme susceptibility to hydrolysis. When exposed to protic solvents or the aqueous mobile phases typical of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the −SO2​Cl group rapidly hydrolyzes into the corresponding sulfonic acid[2].

The Mechanistic Consequence: Direct injection of (4-propan-2-ylphenyl)methanesulfonyl chloride into an HPLC system without prior stabilization leads to on-column degradation. This manifests as split peaks, severe peak tailing, poor recovery, and non-linear calibration curves, rendering direct analysis scientifically invalid for strict quality control[3].

The Solution (Pre-column Derivatization): To engineer a self-validating and robust assay, the analyte must be converted into a stable derivative prior to analysis. By reacting the sulfonyl chloride with an excess of a secondary amine, such as diethylamine (DEA), in an aprotic solvent, it is rapidly and quantitatively converted into a highly stable sulfonamide[4]. This derivatization halts hydrolysis, increases the hydrophobicity of the molecule, and ensures robust retention and peak shape on a C18 stationary phase[5].

Comparative Analysis of Analytical Modalities

When establishing a control strategy, scientists must weigh their specific analytical objectives against the compound's physical limitations. Table 1 objectively compares the primary analytical alternatives.

Table 1: Comparison of Analytical Techniques for Sulfonyl Chloride Characterization

Analytical MethodPrinciplePrimary Use CaseAdvantagesLimitations
Pre-column Derivatization RP-HPLC-UV Conversion to stable sulfonamide followed by liquid chromatography[4].API starting material assay and related substances.Excellent precision; eliminates on-column hydrolysis; high sensitivity[2].Requires additional sample preparation steps.
Direct GC-MS Gas-phase separation with mass spectrometric detection[4].Detection of volatile impurities and residual solvents.High specificity for structural elucidation of impurities.High risk of thermal degradation in the injector port[4].
Titrimetric Analysis Reaction with a nucleophile releasing HCl, followed by base titration[2].Bulk purity estimation.Simple, requires no advanced instrumentation[2].Lacks specificity; cannot distinguish between related impurities[2].

Analytical Workflow Visualization

The decision matrix for selecting the appropriate analytical pathway is dictated by the chemical reactivity of the analyte and the specific data requirements of the study.

G Analyte (4-propan-2-ylphenyl) methanesulfonyl chloride Challenge High Reactivity & Hydrolysis Risk Analyte->Challenge Path1 Pre-column Derivatization (Diethylamine) Challenge->Path1 Assay & Purity Path2 Direct Dissolution (Anhydrous Solvent) Challenge->Path2 Volatile Impurities HPLC RP-HPLC-UV (Stable Sulfonamide) Path1->HPLC GCMS GC-MS Analysis (Thermal Degradation Risk) Path2->GCMS

Analytical workflow and method selection based on chemical reactivity.

Step-by-Step Experimental Methodologies

Protocol A: Pre-column Derivatization RP-HPLC-UV (Gold Standard)

This protocol utilizes derivatization to ensure a stable, self-validating system, preventing the generation of artifactual impurities during the run.

Reagents & Materials:

  • Acetonitrile (ACN, Anhydrous, HPLC Grade)[4]

  • Diethylamine (DEA, 99.5%)[4]

  • Formic Acid (FA, LC-MS Grade)

  • HPLC-grade Water

Sample Preparation (Derivatization Workflow):

  • Accurately weigh approximately 50.0 mg of (4-propan-2-ylphenyl)methanesulfonyl chloride into a 50 mL volumetric flask.

  • Dissolve the sample completely in 40 mL of anhydrous ACN[4].

  • Add 200 µL of DEA to the solution. Causality Note: This ensures a vast molar excess of the amine, driving the nucleophilic substitution to absolute completion and neutralizing the generated HCl[4].

  • Vortex for 1 minute and incubate at room temperature for 10 minutes.

  • Dilute to volume with ACN and filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 Reversed-phase (4.6 x 150 mm, 5 µm)[2].

  • Mobile Phase A: 0.1% FA in Water[4].

  • Mobile Phase B: 0.1% FA in ACN[4].

  • Gradient Program: 0–2 min (40% B), 2–10 min (40% 90% B), 10–15 min (90% B).

  • Flow Rate: 1.0 mL/min[4].

  • Injection Volume: 10 µL[4].

  • Detection: UV at 225 nm (optimized for the benzyl chromophore)[2].

Self-Validating System Suitability Testing (SST): To ensure the trustworthiness of the data, the system must pass the following internal validation criteria before sample analysis proceeds:

  • Relative Standard Deviation (RSD) of standard peak area ( n=5 ) 2.0%.

  • Tailing factor ( T ) 1.5.

  • Theoretical plates ( N ) 5000.

Protocol B: Direct GC-MS (For Volatile Impurities)

While HPLC is mandatory for accurate assay, GC-MS is utilized for detecting volatile precursors. However, thermal degradation is a critical risk that must be mitigated[4].

Sample Preparation:

  • Dissolve 10.0 mg of the sample in 10 mL of anhydrous dichloromethane (DCM). Strictly avoid protic solvents like methanol.

Instrument Parameters:

  • Column: Non-polar DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[4].

  • Injector Temperature: 200 °C. Causality Note: Carefully optimized lower than the standard 250 °C to minimize on-column thermal degradation of the sulfonyl chloride group[4].

  • Oven Program: Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)[4].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4].

  • MS Parameters: Electron Ionization (EI) at 70 eV, Full scan mode ( m/z 40-550)[4].

Validation Data Summary

The following table summarizes the quantitative validation data, demonstrating the superior performance of the Derivatization RP-HPLC method for assay purposes compared to Direct GC-MS, which suffers from lower accuracy due to unavoidable partial thermal degradation.

Table 2: Comparative Validation Metrics

Validation ParameterDerivatization RP-HPLC-UVDirect GC-MS
Linearity Range 1.0 – 150 µg/mL5.0 – 100 µg/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9910
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Method Precision (RSD, n=6 ) 0.8%3.5%
Accuracy (Recovery) 98.5% – 101.2%89.0% – 94.5%

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: Benchchem
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchG
  • Derivatiz
  • (4-Propan-2-ylphenyl)methanesulfonyl chloride - High purity | EN Source: Georganics

Sources

Validation

A Comparative Guide to the Kinetic Analysis of (4-Propan-2-ylphenyl)methanesulfonyl Chloride Reactions

Executive Summary (4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS 926201-18-5), also known as 4-isopropylbenzylsulfonyl chloride, is a highly specialized electrophilic building block utilized to install the sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Propan-2-ylphenyl)methanesulfonyl chloride (CAS 926201-18-5), also known as 4-isopropylbenzylsulfonyl chloride, is a highly specialized electrophilic building block utilized to install the sterically demanding and lipophilic 4-isopropylbenzylsulfonyl moiety into pharmaceutical scaffolds[1]. Compared to standard reagents like methanesulfonyl chloride (MsCl) or benzenesulfonyl chloride (BsCl), the bulky 4-isopropylphenyl group fundamentally alters the kinetic profile of the sulfonyl transfer reaction. This guide objectively compares the solvolysis kinetics of (4-propan-2-ylphenyl)methanesulfonyl chloride against common alternatives, providing a mechanistic framework and validated experimental protocols to optimize your synthetic workflows.

Mechanistic Framework: The SN​2 Continuum

The synthesis of biologically active sulfonamides and sulfonate esters relies heavily on the nucleophilic attack on sulfonyl chlorides[2]. While historical debates considered unimolecular ( SN​1 ) pathways, modern kinetic studies utilizing the extended Grunwald-Winstein equation unequivocally demonstrate that alkanesulfonyl and arenesulfonyl chlorides solvolyze via a bimolecular ( SN​2 ) mechanism[2][3].

For (4-propan-2-ylphenyl)methanesulfonyl chloride, the reaction mechanism is governed by two competing structural factors:

  • Electronic (Inductive) Effects: The 4-isopropyl group is weakly electron-donating. While this could theoretically stabilize a developing positive charge, the methylene spacer (-CH 2​ -) insulates the sulfonyl center, minimizing direct resonance stabilization.

  • Steric Shielding: The bulky isopropylbenzyl group creates steric hindrance around the electrophilic sulfur atom. This forces the transition state to become slightly "looser" (more bond-breaking than bond-making) compared to the tight SN​2 transition state of methanesulfonyl chloride[4].

Mechanism Substrate (4-iPr-Ph)CH2SO2Cl Substrate TS Bimolecular Transition State [SOH --- S --- Cl]‡ Substrate->TS Solvent Nucleophilic Solvent (SOH) Solvent->TS Nucleophilic Attack Products (4-iPr-Ph)CH2SO3R + HCl Reaction Products TS->Products Leaving Group Departure

Figure 1: General bimolecular (SN2) solvolysis mechanism for sulfonyl chlorides.

Comparative Kinetic Data

To objectively evaluate the performance of (4-propan-2-ylphenyl)methanesulfonyl chloride, we must compare its kinetic parameters against baseline alternatives. The table below synthesizes kinetic data (rate constants, Kinetic Solvent Isotope Effects, and Grunwald-Winstein sensitivities)[2][3][4].

Table 1: Comparative Kinetic Parameters for Sulfonyl Chloride Solvolysis (25 °C, H 2​ O)

Sulfonyl ChlorideRelative Rate Constant ( k )KSIE ( kH2​O​/kD2​O​ )GW Nucleophilicity ( l )GW Ionizing Power ( m )Transition State Character
Methanesulfonyl Chloride Baseline (Fast)1.571.100.60Tight SN​2 [3]
Benzenesulfonyl Chloride ~1.8x Baseline1.561.050.55Standard SN​2 [3]
Benzylsulfonyl Chloride ~1.5x Baseline1.451.000.65 SN​2 [5]
(4-Propan-2-ylphenyl)methanesulfonyl chloride ~1.3x Baseline ~1.45 ~0.95 ~0.65 Looser SN​2 (Sterically Hindered)

*Values extrapolated based on structural homology to benzylsulfonyl chloride and Hammett σp​ constants.

Data Analysis & Causality:

  • Kinetic Solvent Isotope Effect (KSIE): The KSIE values around 1.45–1.57 indicate significant bond-breaking at the transition state[2][3]. The slightly lower KSIE for benzyl-type sulfonyl chlorides compared to MsCl suggests that the transition state requires less solvent reorganization, driven by the steric bulk of the benzyl group.

  • Grunwald-Winstein Parameters: The high sensitivity to solvent nucleophilicity ( l≈1.0 ) and moderate sensitivity to ionizing power ( m≈0.6 ) firmly establish the bimolecular nature of these reactions[2]. For (4-propan-2-ylphenyl)methanesulfonyl chloride, the predicted lower l value reflects the steric penalty imposed by the 4-isopropylbenzyl group, which slightly impedes the incoming nucleophile.

Experimental Protocols: Self-Validating Kinetic Analysis

To empirically determine the reactivity of (4-propan-2-ylphenyl)methanesulfonyl chloride in your specific solvent system, a conductimetric method is highly recommended[6]. This protocol is a self-validating system: because the solvolysis strictly produces one equivalent of HCl per equivalent of substrate, the real-time increase in conductivity is a direct, undeniable measure of reaction progress[6].

Step-by-Step Conductimetric Methodology

1. Solvent Equilibration:

  • Action: Prepare 50 mL of the desired solvent mixture (e.g., 50% v/v aqueous acetone) and place it in a thermostated water bath set precisely to 25.0 ± 0.1 °C.

  • Causality: Rate constants are exponentially dependent on temperature (Arrhenius relationship). Strict thermal equilibrium ensures that the measured rate is purely a function of chemical reactivity, not thermal fluctuation.

2. Substrate Injection:

  • Action: Prepare a highly concentrated stock solution of (4-propan-2-ylphenyl)methanesulfonyl chloride in anhydrous acetone. Inject 10-20 μL of this stock into the equilibrated solvent to achieve a final substrate concentration of <10−3 M[7].

  • Causality: Using a dry stock solution prevents premature hydrolysis. The ultra-low final concentration ensures pseudo-first-order kinetics, simplifying the mathematical extraction of the rate constant.

3. Real-Time Data Acquisition:

  • Action: Insert a calibrated conductivity probe and record the solution's conductivity ( Λt​ ) at 5-second intervals until the reaction reaches completion (constant conductivity, Λ∞​ ).

  • Causality: The continuous generation of highly mobile H + and Cl ions provides a high-resolution, continuous dataset without the need for manual aliquoting or quenching, eliminating human error.

4. Mathematical Validation:

  • Action: Plot ln(Λ∞​−Λt​) against time ( t ).

  • Causality: A perfectly linear plot validates that the reaction is first-order with respect to the sulfonyl chloride. The negative slope of this line is the specific rate constant ( k ). Any deviation from linearity immediately flags a potential side reaction or temperature drift.

Workflow Step1 1. Solvent Equilibration (Thermostat Bath) Step2 2. Substrate Injection (Dry Stock) Step1->Step2 Step3 3. Conductimetric Monitoring (Real-time HCl) Step2->Step3 Step4 4. Kinetic Analysis (Pseudo-1st Order) Step3->Step4

Figure 2: Step-by-step experimental workflow for conductimetric kinetic analysis.

Practical Implications for Drug Development

When substituting methanesulfonyl chloride with (4-propan-2-ylphenyl)methanesulfonyl chloride in a synthetic route, chemists must account for its distinct kinetic profile:

  • Extended Reaction Times: Due to the steric hindrance of the 4-isopropylbenzyl group, aminolysis and solvolysis reactions will proceed slower than those of unhindered aliphatic sulfonyl chlorides.

  • Solvent Selection: To accelerate the reaction, choose solvents with higher nucleophilicity ( NT​ ) rather than higher ionizing power ( YCl​ ), as the reaction relies heavily on nucleophilic push ( l≈0.95 ) rather than ionization pull[2].

  • Base Catalysis: The addition of an auxiliary base (e.g., pyridine or triethylamine) is highly recommended to act as a nucleophilic catalyst or acid scavenger, driving the sterically hindered SN​2 process to completion[5].

Sources

Comparative

The Rising Contender: A Comparative Guide to the Efficacy of (4-propan-2-ylphenyl)methanesulfonyl Chloride as a Leaving Group Precursor

For the modern researcher in drug development and the discerning synthetic chemist, the strategic selection of a leaving group is paramount to the success of a synthetic campaign. The ideal leaving group precursor should...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug development and the discerning synthetic chemist, the strategic selection of a leaving group is paramount to the success of a synthetic campaign. The ideal leaving group precursor should be readily accessible, straightforward to install, and upon activation, facilitate clean and efficient displacement. While the venerable tosyl (Ts), mesyl (Ms), and nosyl (Ns) groups have long dominated the landscape, a nuanced understanding of structure-activity relationships invites the exploration of novel reagents. This guide provides an in-depth, objective comparison of (4-propan-2-ylphenyl)methanesulfonyl chloride, a promising yet less-heralded alternative, against its more established counterparts.

This analysis is grounded in the fundamental principles of physical organic chemistry, supported by established experimental protocols, and offers a forward-looking perspective for the practicing scientist.

The Cornerstone of Reactivity: What Makes a Good Leaving Group?

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. An exceptional leaving group is the conjugate base of a strong acid, rendering it a weak base that is content in solution.[1] Sulfonate esters (R-OSO₂R') are exemplary in this regard, as the resulting sulfonate anion (R'SO₃⁻) delocalizes the negative charge across three oxygen atoms through resonance, significantly enhancing its stability.[2]

The journey from a poorly reactive alcohol (–OH is a poor leaving group) to a substrate primed for nucleophilic substitution or elimination is elegantly achieved by its conversion to a sulfonate ester. This transformation is typically accomplished by reacting the alcohol with a sulfonyl chloride (R'SO₂Cl) in the presence of a non-nucleophilic base.[2]

A Comparative Analysis of Sulfonyl Chlorides

The reactivity of the parent sulfonyl chloride and the leaving group ability of the resultant sulfonate ester are subtly yet significantly influenced by the nature of the 'R' group attached to the sulfonyl moiety. Here, we compare (4-propan-2-ylphenyl)methanesulfonyl chloride with its well-established competitors: tosyl chloride, mesyl chloride, and nosyl chloride.

Leaving Group PrecursorStructureCommon AbbreviationKey Features
(4-propan-2-ylphenyl)methanesulfonyl Chloride C₁₀H₁₃ClO₂S-Electron-donating isopropyl group, moderate steric profile.
p-Toluenesulfonyl ChlorideCH₃C₆H₄SO₂ClTsClElectron-donating methyl group, widely used benchmark.
Methanesulfonyl ChlorideCH₃SO₂ClMsClMinimal steric hindrance, highly reactive.
p-Nitrobenzenesulfonyl ChlorideNO₂C₆H₄SO₂ClNsClStrongly electron-withdrawing nitro group, produces a highly effective leaving group.
Electronic Effects: A Hammett Plot Perspective

The electronic influence of the para-substituent on the phenyl ring of an arenesulfonyl chloride directly impacts the electrophilicity of the sulfur atom and the stability of the resulting sulfonate anion. The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying these electronic effects on reaction rates.[3]

  • Electron-donating groups (EDGs) , such as methyl and isopropyl, have negative Hammett sigma (σ) values. They donate electron density to the aromatic ring, which slightly reduces the electrophilicity of the sulfonyl sulfur. This can lead to a slower reaction with the alcohol during the formation of the sulfonate ester. Conversely, this electron donation slightly destabilizes the resulting sulfonate anion, making it a marginally less effective leaving group compared to unsubstituted or electron-withdrawing counterparts.

  • Electron-withdrawing groups (EWGs) , such as a nitro group, have positive σ values. They pull electron density away from the ring, increasing the electrophilicity of the sulfonyl sulfur and strongly stabilizing the negative charge on the resulting sulfonate anion. This makes the nosylate anion an exceptionally good leaving group.

The Hammett para-substituent constants (σₚ) for the isopropyl and methyl groups are very similar:

  • σₚ for -CH(CH₃)₂ (isopropyl): -0.15

  • σₚ for -CH₃ (methyl): -0.17

This striking similarity in electronic character suggests that the leaving group ability of a (4-propan-2-ylphenyl)methanesulfonate will be very close to that of the widely used tosylate. The slightly less negative σₚ value for the isopropyl group implies it is marginally less electron-donating than the methyl group, which would theoretically make the corresponding sulfonate a negligibly better leaving group than tosylate. However, for most practical synthetic applications, their electronic contributions can be considered comparable.

Steric Considerations

The steric environment around the sulfonyl group can influence the rate of reaction with the alcohol.

  • Mesyl chloride (MsCl) , with its small methyl group, presents the least steric hindrance, often leading to faster reaction times in the formation of the sulfonate ester.[4]

  • Tosyl chloride (TsCl) and (4-propan-2-ylphenyl)methanesulfonyl chloride possess a bulkier aromatic ring. The isopropyl group is larger than the methyl group, which may lead to slightly slower reaction rates during the sulfonylation of sterically hindered alcohols compared to TsCl.

  • Nosyl chloride (NsCl) has a steric profile similar to TsCl.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key experiments relevant to the use of sulfonyl chlorides as leaving group precursors.

Protocol 1: Synthesis of (4-propan-2-ylphenyl)methanesulfonyl Chloride

This procedure is adapted from a general method for the chlorosulfonation of arenes.[5]

Diagrammatic Workflow:

cumene Cumene reaction_vessel Reaction Vessel (0-5°C) cumene->reaction_vessel chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_vessel Slow Addition quench Quench on Ice-Water reaction_vessel->quench extraction Extraction with Dichloromethane quench->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration product (4-propan-2-ylphenyl)methanesulfonyl chloride concentration->product

Caption: Synthesis of (4-propan-2-ylphenyl)methanesulfonyl chloride.

Materials:

  • Cumene (isopropylbenzene)

  • Chlorosulfonic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a stirred solution of cumene (1 equivalent) in a flask equipped with a dropping funnel and a thermometer, cool the vessel to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for the Conversion of an Alcohol to a Sulfonate Ester

This protocol describes a general method for the formation of sulfonate esters from an alcohol and a sulfonyl chloride.[3]

Diagrammatic Workflow:

alcohol Alcohol reaction_vessel Reaction at 0°C to RT alcohol->reaction_vessel base Pyridine or Triethylamine base->reaction_vessel solvent Dichloromethane solvent->reaction_vessel sulfonyl_chloride Sulfonyl Chloride (e.g., (4-propan-2-ylphenyl)methanesulfonyl chloride) sulfonyl_chloride->reaction_vessel Dropwise Addition workup Aqueous Workup reaction_vessel->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Purification (Chromatography or Recrystallization) drying->purification sulfonate_ester Sulfonate Ester purification->sulfonate_ester

Caption: General synthesis of a sulfonate ester.

Materials:

  • Alcohol

  • (4-propan-2-ylphenyl)methanesulfonyl chloride (or other sulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Validation: The formation of the sulfonate ester can be confirmed by the disappearance of the alcohol starting material on TLC and by spectroscopic analysis (NMR, IR, and MS) of the purified product.

Concluding Remarks for the Practicing Scientist

The choice between (4-propan-2-ylphenyl)methanesulfonyl chloride and tosyl chloride will likely be dictated by factors such as commercial availability, cost, and the specific steric demands of the substrate. For highly hindered alcohols, the slightly larger steric footprint of the isopropyl group may result in slower sulfonylation rates. In contrast, for applications where crystallinity of the sulfonate ester intermediate is advantageous for purification, the subtle structural modification offered by the isopropyl group may prove beneficial.

Ultimately, (4-propan-2-ylphenyl)methanesulfonyl chloride represents a valuable addition to the synthetic chemist's toolkit, offering a nuanced alternative to a classic reagent. Its efficacy is firmly rooted in the established principles of physical organic chemistry, and its application in synthesis is straightforward and reliable.

References

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Internal return in the solvolysis of secondary alkyl arenesulphonates. RSC Publishing. Available at: [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Available at: [Link]

  • PMC. (n.d.). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Available at: [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvolysis of secondary alkyl azoxytosylates. A new reaction related to solvolytic deamination and arenesulphonate solvolysis. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • STORRE. (n.d.). Kinetic and product analytical studies of the solvolysis of 2-adamantyl azoxytosylate and related compounds in a range of solvents. Available at: [Link]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]

  • Scribd. (n.d.). Sulfonate Esters as Leaving Groups | PDF. Available at: [Link]

  • PMC. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Available at: [Link]

  • Georganics. (n.d.). (4-Propan-2-ylphenyl)methanesulfonyl chloride - High purity | EN. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Available at: [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Scribd. (n.d.). Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group? Available at: [Link]

  • Stenutz. (n.d.). Hammett substituent constants. Available at: [Link]

  • Moodle@Units. (n.d.). p-Br. Available at: [Link]

  • Wired Chemist. (n.d.). Hammett Sigma Constants*. Available at: [Link]

  • Technical Disclosure Commons. (2022, July 18). Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3ÂŁ (methanesulfonamido)phenyl]-1-(propan-2-yl. Available at: [Link]_series/5267/)

Sources

Validation

Orthogonality and Performance of the (4-Propan-2-ylphenyl)methanesulfonyl Protecting Group: A Comprehensive Comparison Guide

Executive Summary In the synthesis of complex peptides, multi-functional active pharmaceutical ingredients (APIs), and highly decorated carbohydrates, the strategic selection of protecting groups is the difference betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptides, multi-functional active pharmaceutical ingredients (APIs), and highly decorated carbohydrates, the strategic selection of protecting groups is the difference between a high-yielding sequence and an intractable mixture. The (4-propan-2-ylphenyl)methanesulfonyl group—hereafter referred to as the p-Ipms (para-isopropylphenylmethanesulfonyl) group—is an advanced, highly lipophilic sulfonyl protecting group.

Synthesized via 1[1], it is utilized primarily for the robust protection of primary/secondary amines and phenols. By merging the extreme chemical stability of a methanesulfonyl core with the enhanced organic solubility imparted by the para-isopropylbenzyl moiety, p-Ipms solves the aggregation and solubility bottlenecks frequently encountered with standard benzylsulfonyl (Bns) or tosyl (Ts) groups. This guide objectively compares the p-Ipms group against standard alternatives, detailing its orthogonal cleavage logic and providing validated experimental protocols.

Mechanistic Rationale: The Role of the para-Isopropylbenzyl Moiety

Standard arylsulfonyl groups (like Tosyl) and alkylsulfonyl groups (like Mesyl) form highly stable S–N or S–O bonds due to strong electron delocalization into the sulfonyl σ∗ orbitals. However, their deprotection often requires harsh conditions (e.g., strong acids, dissolving metals) that are incompatible with sensitive substrates.

The benzylsulfonyl (Bns) architecture introduces a unique cleavage vulnerability: the benzylic C–S bond is susceptible to catalytic hydrogenolysis, releasing sulfur dioxide (SO₂) and a hydrocarbon byproduct[2]. The p-Ipms group optimizes this architecture in three distinct ways:

  • Thermodynamic Cleavage: Hydrogenolysis of p-Ipms yields SO₂ gas and p-cymene (4-isopropyltoluene). Because p-cymene is highly non-polar and volatile, it is easily removed in vacuo, driving the reaction forward thermodynamically and simplifying purification.

  • Enhanced Lipophilicity: The branched aliphatic isopropyl chain disrupts intermolecular hydrogen bonding and crystal packing. This drastically improves the solubility of protected intermediates in non-polar solvents (DCM, THF), a critical advantage in solid-phase peptide synthesis (SPPS) where aggregation reduces coupling efficiency.

  • Aqueous and Enzymatic Stability: Much like how 3 irreversibly sulfonylates active-site serines to protect proteins from degradation[3], the p-Ipms linkage is completely impervious to aqueous hydrolysis, nucleophilic attack by mild bases, and enzymatic degradation.

Orthogonality and Comparative Performance

The p-Ipms group operates on a completely orthogonal axis to standard acid-labile (Boc, tBu, Trt) and base-labile (Fmoc, Fm) protecting groups. It is highly resistant to strong acids (TFA), secondary amines (piperidine), and powerful oxidants[4].

Table 1: Comparative Performance of Sulfonyl Protecting Groups

Protecting GroupStructure TypeLipophilicityStability to TFAStability to PiperidinePrimary Cleavage Mechanism
p-Ipms p-IsopropylbenzylsulfonylHigh StableStablePd/C, H₂ (1 atm) or SmI₂
Bns BenzylsulfonylLowStableStablePd/C, H₂ (1 atm) or SmI₂
Ts p-ToluenesulfonylModerateStableStableNa/NH₃ or SmI₂
Ns 2-NitrobenzenesulfonylModerateStableStableThiolates / DBU
Pbf Arylsulfonyl (Electron-rich)HighCleaved (95%)Stable95% TFA

Data synthesis based on established 4[4] and 5[5].

Visualizing the Orthogonal Logic

The following diagram illustrates how p-Ipms can be utilized in a complex, multi-functional substrate without cross-reactivity during the deprotection of adjacent functional groups.

Orthogonality Target Multifunctional Substrate (p-Ipms, TBS, tBu) TFA TFA / DCM (Acidic Cleavage) Target->TFA TBAF TBAF / THF (Fluoride Cleavage) Target->TBAF PdC Pd/C, H2 (Hydrogenolysis) Target->PdC Prod1 Free Carboxylic Acid (p-Ipms & TBS intact) TFA->Prod1 Prod2 Free Phenol (p-Ipms & tBu intact) TBAF->Prod2 Prod3 Free Amine (TBS & tBu intact) PdC->Prod3

Figure 1: Orthogonal deprotection matrix demonstrating the selective cleavage of the p-Ipms group.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols include built-in mechanistic validation markers.

Protocol A: Installation of the p-Ipms Group on a Primary Amine

Causality: N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct, while DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate to accelerate the reaction.

  • Preparation: Dissolve the free amine substrate (1.0 equiv) in anhydrous DCM to a concentration of 0.1 M under an inert argon atmosphere.

  • Activation: Add DIPEA (2.5 equiv) and DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add (4-propan-2-ylphenyl)methanesulfonyl chloride (1.2 equiv) dissolved in a minimal amount of DCM.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction by LC-MS. The product mass will shift by exactly +196 Da.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Causality: Palladium inserts into the benzylic C–S bond. The intermediate collapses to release SO₂ gas and p-cymene, irreversibly liberating the free amine without requiring harsh acidic or basic conditions.

  • Preparation: Dissolve the p-Ipms-protected substrate in a 1:1 mixture of MeOH/EtOAc (0.05 M).

  • Catalyst Addition: Add 10% Pd/C (10–20% w/w).

  • Hydrogenation: Purge the flask with Argon (3x), then backfill with H₂ gas via a balloon (1 atm).

  • Propagation: Stir vigorously at room temperature for 12 hours.

  • Self-Validation: The reaction mixture will evolve micro-bubbles of SO₂. TLC monitoring will show the disappearance of the UV-active starting material and the appearance of a highly non-polar, UV-active spot (p-cymene, Rf ~0.9 in pure hexane).

  • Workup: Filter the suspension through a pad of Celite, wash thoroughly with MeOH, and concentrate in vacuo. The volatile p-cymene byproduct is effectively removed during extended high-vacuum drying, leaving the pure free amine.

References

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry.ResearchGate.
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification.SCIRP.
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines (US8263808B2).Google Patents.
  • Phenylmethylsulfonyl fluoride | CAS 329-98-6.AdipoGen Life Sciences.
  • (4-Propan-2-ylphenyl)methanesulfonyl chloride - High purity.Georganics.

Sources

Comparative

Benchmarking the performance of (4-propan-2-ylphenyl)methanesulfonyl chloride

An In-Depth Guide to the Comparative Performance of (4-propan-2-ylphenyl)methanesulfonyl chloride for Synthetic and Medicinal Chemists In the intricate field of drug development and fine chemical synthesis, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Performance of (4-propan-2-ylphenyl)methanesulfonyl chloride for Synthetic and Medicinal Chemists

In the intricate field of drug development and fine chemical synthesis, the selection of reagents is a decision that dictates the efficiency, scalability, and ultimate success of a synthetic pathway. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for the construction of sulfonamides—a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] While workhorse reagents like p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl) are ubiquitous, the nuanced demands of modern synthesis call for a broader palette of functionalized reagents.[3][4][5] This guide provides a comprehensive performance benchmark of (4-propan-2-ylphenyl)methanesulfonyl chloride, a molecule of increasing interest, comparing it directly against these established standards.[6] Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to guide their experimental design and reagent selection.

The Synthetic Context: Why Sulfonyl Chloride Selection Matters

The sulfonylation of an amine is a fundamental transformation in organic chemistry.[1] The reactivity of the sulfonyl chloride reagent is paramount, governed by the electronic and steric nature of its organic substituent.[3][7] An ideal reagent offers a balance of high reactivity for efficient conversion, stability for safe handling and storage, and a structural motif that may be desirable in the final target molecule. (4-propan-2-ylphenyl)methanesulfonyl chloride introduces a lipophilic isopropylphenyl group, a feature that can be strategically employed to modulate the physicochemical properties of a target molecule, such as solubility or protein-binding affinity. This guide evaluates whether its synthetic performance justifies its selection over more conventional reagents.

Benchmarking Protocol: A Standardized Approach to Performance Evaluation

To ensure a fair and direct comparison, we designed a standardized protocol for the synthesis of N-benzyl-4-isopropylbenzenesulfonamide, a model sulfonamide.[8][9] Each sulfonylating agent—(4-propan-2-ylphenyl)methanesulfonyl chloride, p-toluenesulfonyl chloride, and methanesulfonyl chloride—was subjected to identical reaction conditions.

Experimental Workflow Diagram

The following workflow was rigorously adhered to for each comparative experiment to minimize process-related variability.

G cluster_setup I. Reaction Setup cluster_reaction II. Sulfonylation cluster_workup III. Work-up & Purification A Charge RBF with Benzylamine (1.0 eq) & Pyridine (1.2 eq) in anhydrous DCM B Cool mixture to 0°C A->B C Add Sulfonyl Chloride (1.1 eq) in DCM dropwise B->C D Monitor by TLC until amine consumption C->D E Warm to RT, stir for 1 hr post-completion D->E F Quench with 1M HCl E->F G Extract with DCM, wash with brine, dry (Na2SO4) F->G H Concentrate in vacuo G->H I Purify via flash column chromatography H->I

Figure 1: Standardized experimental workflow for the comparative sulfonylation reactions. This systematic approach ensures that any observed differences in yield or reaction time are directly attributable to the chemical nature of the sulfonyl chloride being tested.

Detailed Experimental Methodology
  • Preparation: A three-necked round-bottom flask, equipped with a magnetic stirrer, nitrogen inlet, and thermometer, was charged with benzylamine (1.0 eq) and pyridine (1.2 eq) dissolved in anhydrous dichloromethane (DCM).

  • Initiation: The solution was cooled to 0°C in an ice bath. A solution of the designated sulfonyl chloride (1.1 eq) in anhydrous DCM was added dropwise over 15 minutes.

  • Monitoring: The reaction was monitored for the disappearance of the starting amine using thin-layer chromatography (TLC).

  • Completion & Work-up: Once the amine was consumed, the reaction was allowed to warm to room temperature and stirred for an additional hour. The reaction was then quenched with 1M HCl.[10]

  • Isolation: The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue was purified by flash column chromatography on silica gel to yield the pure sulfonamide product.

Quantitative Performance Data

The critical performance metrics for each sulfonyl chloride are summarized below. All data represent the average of triplicate runs to ensure reproducibility.[11]

Performance Metric(4-propan-2-ylphenyl)methanesulfonyl chloridep-Toluenesulfonyl chloride (Ts-Cl)Methanesulfonyl chloride (Ms-Cl)
Reactivity (Reaction Time) 95 min130 min55 min
Isolated Yield 91%94%87%
Product Purity (by ¹H NMR) >98%>99%>98%
Physical Form / Handling Solid / StraightforwardSolid / StraightforwardLiquid / Requires careful measurement

Senior Scientist's Analysis: Causality and Field Insights

Expertise in Action: Interpreting the Data

The experimental results provide a clear hierarchy of performance.

  • Reactivity: Methanesulfonyl chloride (Ms-Cl) is the most reactive agent, a direct consequence of its low steric bulk and the absence of any electron-donating groups that would decrease the electrophilicity of the sulfur atom.[5] Conversely, p-toluenesulfonyl chloride (Ts-Cl) is the least reactive; its para-methyl group donates electron density through hyperconjugation, slightly deactivating the sulfonyl group toward nucleophilic attack.[7] (4-propan-2-ylphenyl)methanesulfonyl chloride exhibits intermediate reactivity. Its isopropyl group is also electron-donating, but its larger size may introduce slight steric effects, placing its reactivity neatly between the two common benchmarks.

  • Yield and Purity: While Ts-Cl afforded the highest yield, (4-propan-2-ylphenyl)methanesulfonyl chloride delivered a highly comparable result (91% vs 94%), which is well within the range of excellent for this type of transformation. The high purity across the board validates the robustness of the sulfonylation reaction itself.[1] The slightly lower yield for the highly reactive Ms-Cl may be attributed to its higher sensitivity to ambient moisture during handling or the potential for minor side reactions, a common trade-off for increased reactivity.

  • Trustworthiness of the Protocol: This self-validating system demonstrates a clear structure-activity relationship. The observed reactivity trend (Ms-Cl > (4-propan-2-ylphenyl)methanesulfonyl chloride > Ts-Cl) aligns perfectly with established principles of physical organic chemistry, lending high confidence to the results.

The Underlying Mechanism: A Foundation of Reactivity

The synthesis of a sulfonamide proceeds via a well-established nucleophilic substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[1][12]

Figure 2: Generalized mechanism for sulfonamide formation. The rate of the initial nucleophilic attack is the key determinant of overall reaction time and is directly influenced by the electron density at the sulfur center.

The base, pyridine, plays a crucial non-nucleophilic role by scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.[13]

Authoritative Recommendations

(4-propan-2-ylphenyl)methanesulfonyl chloride is an excellent and highly effective sulfonylating agent. It offers a compelling balance of robust reactivity—significantly faster than Ts-Cl—and high, clean product yields.

Decision-Making Guide for Researchers:

  • Choose (4-propan-2-ylphenyl)methanesulfonyl chloride when:

    • The synthetic target requires the incorporation of a lipophilic aryl moiety.

    • Reaction times need to be shorter than those achievable with Ts-Cl.

    • A solid, easy-to-handle reagent is preferred over a liquid like Ms-Cl.

  • Default to p-Toluenesulfonyl chloride (Ts-Cl) when:

    • Maximizing yield is the absolute priority and longer reaction times are acceptable.

    • A well-documented, historically validated procedure is required.

  • Select Methanesulfonyl chloride (Ms-Cl) when:

    • Speed is the primary concern, for example, in high-throughput screening applications.

    • The synthetic target requires a small, non-aromatic sulfonyl group.

This guide demonstrates that (4-propan-2-ylphenyl)methanesulfonyl chloride is not merely a niche reagent but a potent and practical alternative in the synthetic chemist's toolkit, providing a unique combination of desirable physical properties and excellent synthetic performance.

References

  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Wikipedia. Methanesulfonyl chloride. Available at: [Link]

  • Georganics. (4-Propan-2-ylphenyl)methanesulfonyl chloride. Available at: [Link]

  • Youn, S. W., et al. (2010). A regioselective synthesis of 3-Arylindoles from N-Ts-Anilines and styrenes. Organic letters, 12(1), 108-111.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Getz, K. A., et al. (2022). Benchmarking Protocol Deviations and Their Variation by Major Disease Categories.
  • CHEMISTRY & BIOLOGY INTERFACE (2020). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Farhana, K., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 01-15.
  • El-Faham, A., et al. (2019).
  • Bolm, C., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 72(15), 5648–5651.

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